1,3-Dichloro-5-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPRMRVLQZEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062800 | |
| Record name | 3,5-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 1,3-Dichloro-5-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3032-81-3 | |
| Record name | 1,3-Dichloro-5-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-iodobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dichloro-5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dichloroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROIODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7B3N2933K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-dichloro-5-iodobenzene CAS number
An In-depth Technical Guide to 1,3-Dichloro-5-iodobenzene (CAS No. 3032-81-3)
Abstract
This technical guide provides a comprehensive overview of this compound, a key halogenated aromatic building block in modern organic synthesis. Identified by its CAS Number 3032-81-3, this compound is of significant interest to researchers and professionals in drug development and fine chemical manufacturing.[1][2] This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, explores its versatile applications, and provides robust protocols for its safe handling and use in a laboratory setting. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, reflecting an experienced, field-proven perspective.
Introduction: The Strategic Importance of a Polysubstituted Halobenzene
This compound (also known as 3,5-dichloroiodobenzene) is a crystalline solid organic compound with the molecular formula C₆H₃Cl₂I.[1][3] Its significance in synthetic chemistry stems from the strategic placement of three distinct halogen atoms on a benzene ring. This unique substitution pattern offers chemists a powerful tool for regioselective functionalization. The iodine atom, being the most reactive of the three halogens in cross-coupling reactions, serves as a primary handle for introducing molecular complexity. The chlorine atoms, while more stable, can be activated for substitution under specific conditions or can be retained to modulate the electronic properties and metabolic stability of the final target molecule. This inherent versatility makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
Physicochemical and Spectroscopic Profile
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for easy reference.
Key Properties
| Property | Value | Source |
| CAS Number | 3032-81-3 | [1][2][3][5] |
| Molecular Formula | C₆H₃Cl₂I | [1][6][7] |
| Molecular Weight | 272.89 g/mol | [1][2][6] |
| IUPAC Name | This compound | [1][6] |
| Synonyms | 3,5-Dichloroiodobenzene, 3,5-Dichlorophenyl iodide | [3][6] |
| Appearance | White to yellow or cream crystalline powder/solid | [3][8] |
| Melting Point | 55-59 °C | [3][9] |
| Purity | Typically ≥98.0% (by GC) | [3] |
| InChI Key | AATPRMRVLQZEHB-UHFFFAOYSA-N | [1][6][7] |
| SMILES | ClC1=CC(I)=CC(Cl)=C1 | [1][6] |
Spectroscopic Data
Spectroscopic analysis is critical for structure verification. For this compound, the following data are available in spectral databases:
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is simple, showing distinct signals for the aromatic protons.[7]
-
FTIR: Infrared spectroscopy can confirm the presence of characteristic C-H and C-halogen bonds.[6]
-
GC-MS: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.[6]
Synthesis Pathway: A Mechanistic Perspective
The synthesis of this compound typically leverages the robust and predictable chemistry of diazonium salts, starting from a readily available aniline precursor. This multi-step process is a classic example of manipulating substituent directing effects in electrophilic aromatic substitution.
Proposed Synthetic Workflow
A logical and field-tested route begins with 3,5-dichloroaniline. The workflow involves two key transformations: iodination followed by deamination via a Sandmeyer-type reaction.
Caption: Proposed synthesis of this compound from 3,5-dichloroaniline.
Rationale and Causality
-
Electrophilic Iodination: The synthesis begins with the iodination of 3,5-dichloroaniline. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director. The two chlorine atoms are deactivating but also direct ortho- and para-. The most sterically accessible and electronically favorable position for the incoming electrophile (I⁺) is the C4 position (para to the amino group and ortho to both chloro groups). Reagents like iodine monochloride (ICl) or iodine in the presence of a mild base are effective for this transformation.[10]
-
Diazotization and Deamination: With the iodine atom in place, the directing influence of the amino group is no longer needed. In fact, it must be removed to yield the final product. This is expertly achieved through diazotization, where the aniline is treated with sodium nitrite (NaNO₂) in a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (releasing N₂ gas) and can be replaced by a hydrogen atom in a reduction reaction, a process known as deamination. Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this step, completing the synthesis.[11]
Applications in Research and Drug Development
The utility of this compound lies in its capacity to serve as a scaffold for building complex molecules. The differential reactivity of its halogen atoms is the key to its versatility.
Caption: Versatility of this compound in cross-coupling reactions.
The iodo group is the most labile site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, while leaving the two chlorine atoms untouched for subsequent transformations or as permanent structural features. This stepwise functionalization is crucial for building the complex scaffolds required for biologically active molecules.[12][13]
Experimental Protocols: Safety and Handling
Trustworthiness in research starts with safe and reproducible protocols. The following guidelines are synthesized from authoritative safety data sheets.[14][15][16]
Personal Protective Equipment (PPE) and Engineering Controls
-
Causality: The compound is classified as a skin and eye irritant and may be harmful if inhaled or swallowed.[6][15][17] Therefore, barrier protection and exposure minimization are paramount.
-
Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[15][17] Ensure that an eyewash station and safety shower are readily accessible.[14][15]
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA (29 CFR 1910.133) or European Standard (EN166) regulations.[15][17]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17]
-
Respiratory Protection: If dust generation is unavoidable or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[15]
-
Storage and Handling
-
Causality: The compound is sensitive to light and air.[15] Improper storage can lead to degradation and impurity formation, compromising experimental results.
-
Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Protect from direct sunlight.[14] Some suppliers recommend storing under an inert gas atmosphere.
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17]
-
Minimize dust generation and accumulation.[17]
-
First Aid Measures
-
Causality: Rapid response to exposure is critical to minimizing harm.
-
Protocol:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15][17]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[15][17]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[14][17]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[17]
-
Conclusion
This compound (CAS No. 3032-81-3) is more than just a chemical with a registry number; it is a strategically designed synthetic intermediate. Its value for researchers and drug development professionals is rooted in its predictable reactivity, structural versatility, and well-defined physicochemical properties. By understanding the causality behind its synthesis, the logic of its application in regioselective reactions, and the self-validating system of safe handling protocols, scientists can effectively and safely leverage this compound to advance the frontiers of chemical innovation.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound | 3032-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 3032-81-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. A13192.22 [thermofisher.com]
- 9. 3,5-二氯碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. calibrechem.com [calibrechem.com]
- 13. researchgate.net [researchgate.net]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. This compound(3032-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 1,3-Dichloro-5-iodobenzene
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of molecular entities is paramount. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the physical properties of 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound of significant interest to researchers and scientists in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for the synthesis of complex molecules, where the interplay of its halogen atoms can be exploited for specific biological interactions, including the increasingly recognized halogen bonding.[1][2][3] This document is structured to deliver not just data, but a deeper insight into the experimental methodologies and the scientific rationale behind the characterization of this compound.
Molecular Structure and Core Identifiers
A foundational understanding of a compound begins with its structure and fundamental identifiers.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,5-Dichloroiodobenzene, Benzene, 1,3-dichloro-5-iodo- | [4] |
| CAS Number | 3032-81-3 | [5] |
| Molecular Formula | C₆H₃Cl₂I | [5] |
| Molecular Weight | 272.89 g/mol | [5] |
| InChI Key | AATPRMRVLQZEHB-UHFFFAOYSA-N | [5] |
| SMILES | C1=C(C=C(C=C1Cl)I)Cl | [4] |
Physicochemical Properties: A Summary
The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that slight variations in reported values can occur due to different experimental conditions and purity levels of the samples.
| Physical Property | Value | Notes |
| Appearance | White to cream or yellow crystalline powder. | [6] |
| Melting Point | 56-58 °C (lit.) | A sharp melting point range is indicative of high purity. |
| Boiling Point | 258.4 ± 20.0 °C at 760 mmHg | |
| 127 °C at 20 mmHg | Boiling point is significantly reduced under vacuum, a common practice for high molecular weight or sensitive organic compounds.[6] | |
| Density | 2.0 ± 0.1 g/cm³ (predicted) | |
| Solubility | Insoluble in water. Soluble in organic solvents like ether. | General solubility behavior for non-polar organic solids. |
Experimental Methodologies for Physical Property Determination
The determination of physical properties is a cornerstone of chemical characterization. The following sections detail the standard experimental protocols that can be employed to measure the key physical parameters of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will have a sharp and reproducible melting point range (typically 0.5-1°C), whereas impurities will lead to a depression and broadening of this range.[7] The capillary method is a widely adopted, simple, and accurate technique for this determination.[7]
Experimental Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[7]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[8]
Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
Boiling Point Determination (Micro Method)
Causality: For solids that are stable at their boiling point, this property is another key characteristic. Due to the high boiling point of this compound at atmospheric pressure, determination under reduced pressure is often preferred to prevent potential decomposition. The micro-method described here is suitable for small sample quantities.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (e.g., a Durham tube).
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil). As the temperature rises, air trapped in the capillary tube will bubble out.[9]
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary. The heat source is then removed.
-
Data Recording: The liquid will begin to cool and contract. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[9]
Density Determination
Causality: Density is an intrinsic property that can be used for material identification and to assess its packing efficiency in the solid state. For a solid, methods like pycnometry or the buoyancy method are commonly employed.[10]
Experimental Protocol (Gas Pycnometry):
-
Sample Preparation: A known mass of this compound is accurately weighed.
-
Apparatus Calibration: The volume of the sample chamber in the gas pycnometer is calibrated.
-
Measurement: The solid sample is placed in the sample chamber. An inert gas, typically helium, is introduced into a reference chamber of known volume and pressure. This gas is then expanded into the sample chamber.
-
Data Analysis: By measuring the pressure change after expansion, the volume occupied by the solid sample can be accurately determined based on the ideal gas law. The density is then calculated by dividing the mass of the sample by its measured volume.[11]
Solubility Assessment
Causality: Understanding the solubility profile of a compound is crucial for its application in synthesis (choosing appropriate solvents for reactions and purification) and in drug development (predicting its behavior in biological fluids). The principle of "like dissolves like" is a guiding concept.[12]
Experimental Protocol (Qualitative):
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube. A range of solvents with varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.[13][14]
-
Observation: The tubes are agitated (e.g., vortexed) for a set period. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.[13][14][15]
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and purity.
¹H NMR Spectroscopy
Interpretation: The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The three aromatic protons will give rise to distinct signals. The proton between the two chlorine atoms will likely appear as a triplet (due to coupling with the other two protons), and the other two equivalent protons will appear as a doublet. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.[16][17][18]
¹³C NMR Spectroscopy
Interpretation: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbons bonded to the halogens will be significantly deshielded and their signals will appear downfield. The chemical shifts can be predicted based on additive models for substituted benzenes.
Infrared (IR) Spectroscopy
Interpretation: The IR spectrum will exhibit characteristic absorption bands for a substituted aromatic compound. Key absorptions are expected for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region), and C-H out-of-plane bending, which can be indicative of the substitution pattern.[19][20] The C-Cl and C-I stretching vibrations will appear at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.[21]
Mass Spectrometry
Interpretation: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (272.89). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. The fragmentation pattern will likely involve the loss of halogen atoms. A significant peak at m/z 127 would correspond to the iodine cation (I⁺).[22][23][24]
Applications in Drug Development
Halogenated aromatic compounds like this compound are valuable building blocks in medicinal chemistry. The presence of halogens can significantly influence a drug candidate's properties, including:
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a drug.
-
Lipophilicity: The introduction of halogens increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Binding Affinity: Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target.[1][2][3][25] This interaction can enhance binding affinity and selectivity.
The specific arrangement of chloro and iodo substituents on the benzene ring of this compound provides multiple reactive sites for further chemical modification, making it a versatile precursor for the synthesis of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, grounded in established experimental methodologies and scientific principles. For researchers and professionals in drug development and chemical sciences, a thorough understanding of these fundamental characteristics is not merely academic but a practical necessity for the rational design and successful progression of novel chemical entities. The data and protocols presented herein serve as a robust reference for the effective utilization of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. mt.com [mt.com]
- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. youtube.com [youtube.com]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of 1,3-Dichloro-5-iodobenzene
An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-5-iodobenzene
This compound is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and materials science.[1] Its structural arrangement, featuring two chlorine atoms and a highly versatile iodine atom, makes it a valuable intermediate for constructing complex molecular architectures. The carbon-iodine bond, in particular, serves as a reactive handle for a multitude of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the robust and efficient Sandmeyer-type reaction pathway starting from 3,5-dichloroaniline.
Core Synthesis Strategy: Diazotization-Iodination via a Sandmeyer-Type Reaction
The conversion of primary aromatic amines into aryl iodides is a cornerstone of synthetic organic chemistry.[2] While several iodination methods exist, the diazotization of an aniline followed by displacement with iodide offers exceptional regioselectivity and reliability.[2][3] This pathway is a variation of the classic Sandmeyer reaction.[4][5][6]
The overall transformation is a two-stage process, often conducted in a single pot:
-
Diazotization: The primary amine, 3,5-dichloroaniline, is converted into a highly reactive arenediazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2]
-
Iodination: The diazonium group (–N₂⁺), an excellent leaving group, is subsequently displaced by an iodide ion, typically from potassium iodide (KI), to yield the target aryl iodide.[2][7]
Causality of the Mechanism: A Deeper Look
Stage 1: Diazotization
The reaction is initiated by dissolving 3,5-dichloroaniline in a strong mineral acid, such as hydrochloric acid, to form the corresponding aniline salt. This step is crucial as it protonates the amino group, making it soluble in the aqueous medium and preparing it for reaction with nitrous acid. The subsequent addition of an aqueous solution of sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ.
A critical parameter for success is maintaining a low temperature, typically between 0–5 °C. This is because arenediazonium salts are notoriously unstable and can decompose at higher temperatures, leading to unwanted side products and reduced yields.[2] The low temperature ensures the diazonium salt intermediate persists long enough for the subsequent iodination step.
Stage 2: Iodination
Once diazotization is complete, an aqueous solution of potassium iodide is introduced. This step is a notable variant of the traditional copper-catalyzed Sandmeyer reaction.[5][6][8] For the synthesis of aryl iodides, a copper(I) catalyst is not required.[7] The iodide ion (I⁻) is a sufficiently strong reducing agent to facilitate the decomposition of the diazonium salt and initiate the reaction, which is believed to proceed through a radical pathway.[7] The reaction is driven to completion by the thermodynamically favorable evolution of nitrogen gas (N₂), an excellent leaving group.
Quantitative Data Summary
The following table outlines the stoichiometry for a representative synthesis of this compound.
| Reagent | Molecular Formula | MW ( g/mol ) | Moles | Equivalents | Mass/Volume |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 0.10 | 1.0 | 16.20 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~0.40 | ~4.0 | ~33 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.11 | 1.1 | 7.59 g |
| Potassium Iodide | KI | 166.00 | 0.12 | 1.2 | 19.92 g |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | ~150 mL |
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, and gloves) is mandatory. 3,5-dichloroaniline is toxic. Concentrated hydrochloric acid is highly corrosive. Arenediazonium salts are potentially explosive, especially when isolated and dry; they should always be kept in solution and at low temperatures.
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of Aniline Salt Solution: In the 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, combine 16.20 g (0.10 mol) of 3,5-dichloroaniline and 100 mL of deionized water. While stirring, slowly add 33 mL of concentrated hydrochloric acid. Stir the resulting slurry until the aniline salt fully dissolves.
-
Diazotization: Cool the solution to 0–5 °C using an ice-water bath. In a separate beaker, dissolve 7.59 g (0.11 mol) of sodium nitrite in 30 mL of cold deionized water. Transfer this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the cold aniline salt solution over 30–45 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[2] After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Iodination: While the diazonium salt solution is stirring, dissolve 19.92 g (0.12 mol) of potassium iodide in 50 mL of deionized water. Slowly add the potassium iodide solution to the reaction mixture over 20-30 minutes. A dark precipitate may form, and vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the KI addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.[7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine disappears and the solution becomes pale yellow.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield off-white to pale yellow crystals.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion
The Sandmeyer-type diazotization-iodination of 3,5-dichloroaniline is a highly effective and reliable method for producing this compound. This copper-free transformation is characterized by its operational simplicity, high yields, and the use of readily accessible starting materials.[7] The resulting product is a versatile building block, primed for use in advanced synthetic applications, particularly in the development of novel pharmaceutical agents and functional materials. This self-validating protocol, grounded in well-established chemical principles, provides a clear and reproducible pathway for obtaining this valuable chemical intermediate.
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. grokipedia.com [grokipedia.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
An In-Depth Technical Guide to the Solubility of 1,3-Dichloro-5-iodobenzene for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in a Research and Development Context
In the realm of chemical synthesis and drug development, the solubility of a compound is a cornerstone physical property that dictates its utility, bioavailability, and formulation potential. For a molecule such as 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound often employed as a building block in organic synthesis, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound, offering both foundational knowledge and actionable experimental protocols. We will delve into the molecular characteristics that govern its solubility and present a systematic approach to its empirical determination, ensuring scientific integrity and reproducibility.
Molecular Structure and its Implications for Solubility
This compound is a solid crystalline substance, appearing as a tawny-off-white or white to yellow powder. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, is the primary determinant of its solubility characteristics.
Key Structural Features:
-
Aromatic Ring: The benzene core is nonpolar and hydrophobic.
-
Halogen Substituents (Cl, I): The chlorine and iodine atoms are electronegative, creating polar C-Cl and C-I bonds. However, the symmetrical arrangement of these substituents on the benzene ring results in a molecule with a relatively low overall dipole moment.
-
Molecular Weight: With a molar mass of 272.9 g/mol , it is a moderately sized organic molecule.
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound[1][2]. Due to its predominantly nonpolar nature, it is expected to exhibit poor solubility in polar solvents like water and higher solubility in nonpolar organic solvents. The presence of polar C-halogen bonds may impart some limited solubility in moderately polar organic solvents.
Theoretical Framework for Solubility
The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by two main energy factors:
-
Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.
-
Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. In the case of this compound, the intermolecular forces in the solid state are primarily van der Waals forces.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of readily available quantitative solubility data for this compound, this section provides a robust, step-by-step methodology for its determination. This protocol is designed to be self-validating by incorporating equilibrium establishment and accurate quantification.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
This protocol is adapted from general methods for determining the solubility of solid organic compounds and aligns with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 for water solubility[3][4][5].
1. Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Pipette a precise volume of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
2. Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).
3. Sample Preparation for Analysis:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
4. Quantification by UV-Vis Spectroscopy:
-
Rationale: UV-Vis spectroscopy is a rapid and sensitive method for quantifying compounds that absorb ultraviolet or visible light. This compound, with its aromatic ring, is expected to have a distinct UV absorbance profile.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution.
-
Determine the concentration of the diluted sample from the calibration curve[6][7].
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
5. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a highly specific and sensitive technique suitable for separating and quantifying compounds in a mixture. It is particularly useful if impurities are present or if the compound has a low UV absorbance.
-
Procedure:
-
Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution.
-
Determine the concentration of the diluted sample from the calibration curve[8][9].
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Water | 10.2 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Acetone | 4.3 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
The results should be interpreted in the context of the solvent polarities and the molecular structure of this compound. It is anticipated that the solubility will be low in highly polar solvents like water and significantly higher in nonpolar solvents like hexane and toluene.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain reliable and reproducible solubility data. This information is crucial for the effective use of this compound in synthesis, for predicting its behavior in biological systems, and for the development of new chemical entities. The methodologies described herein provide a solid foundation for further investigation into the physicochemical properties of this and other halogenated aromatic compounds.
References
- 1. readchemistry.com [readchemistry.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. oecd.org [oecd.org]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
A Technical Guide to 1,3-Dichloro-5-iodobenzene: Properties, Synthesis, and Applications in Modern Organic Chemistry
Abstract: This technical guide provides a comprehensive overview of 1,3-dichloro-5-iodobenzene, a halogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The document details the compound's nomenclature, physicochemical properties, and spectroscopic signature. A robust, field-proven protocol for its synthesis via the diazotization of 3,5-dichloroaniline is presented, with an emphasis on the causal factors behind key experimental choices. Furthermore, this guide explores the primary application of this compound as a versatile building block in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. Safety and handling protocols are also discussed. This document is intended to serve as an in-depth resource for scientists leveraging this important synthetic intermediate.
Nomenclature and Identification
This compound is a tri-substituted benzene derivative. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. The numbering of the benzene ring is determined by assigning the lowest possible locants to the substituents, with alphabetical priority given to "chloro" over "iodo" when determining the starting point.
Synonyms: The compound is also commonly referred to as 3,5-dichloroiodobenzene or 3,5-dichlorophenyl iodide[1][3][4].
Key Identifiers:
-
PubChem CID: 76424[1]
References
1,3-dichloro-5-iodobenzene molecular weight
An In-Depth Technical Guide to 1,3-Dichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 3032-81-3), a key halogenated aromatic compound. The document delineates its fundamental chemical and physical properties, spectroscopic signatures, and detailed safety and handling protocols. Furthermore, it explores the compound's synthetic pathways and its critical applications as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. This guide is intended to serve as an essential resource for professionals engaged in drug development and chemical research, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.
Core Chemical Identity and Properties
This compound is a tri-substituted benzene derivative featuring two chlorine atoms and one iodine atom arranged in a meta-configuration. This substitution pattern imparts specific reactivity and physical characteristics that are highly valuable in synthetic chemistry.
The IUPAC name for this compound is this compound. It is also commonly known as 3,5-dichloroiodobenzene.[1] The molecular formula is C₆H₃Cl₂I.[1][2][3][4][5]
Molecular Structure
The structure of this compound is foundational to its chemical behavior. The placement of the halogen atoms influences the electron density of the aromatic ring and dictates the regioselectivity of subsequent reactions.
References
- 1. 3032-81-3 CAS MSDS (3,5-Dichloroiodobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | CAS#:3032-81-3 | Chemsrc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Unveiling the Solid-State Architecture of 1,3-Dichloro-5-iodobenzene: A Technical Guide to Its Predicted Crystal Structure and Physicochemical Landscape
Abstract: 1,3-Dichloro-5-iodobenzene is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. A comprehensive understanding of its solid-state properties, governed by its crystal structure, is paramount for its effective utilization. This technical guide addresses a critical knowledge gap: the absence of an experimentally determined crystal structure for this compound. In lieu of empirical data, we present a detailed predictive analysis of its crystal packing, grounded in established principles of crystal engineering and computational chemistry. This document provides a thorough examination of the molecule's physicochemical properties, a robust protocol for its synthesis and purification, and an in-depth analysis of the non-covalent interactions expected to dictate its supramolecular assembly. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Introduction: The Significance of a Missing Crystal Structure
The precise three-dimensional arrangement of molecules in a crystal lattice is a fundamental determinant of a compound's bulk properties, including its melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the polymorphic form, or specific crystalline arrangement, can have profound implications for its efficacy and safety. While the utility of this compound as a synthetic building block is recognized, a publicly available, experimentally determined crystal structure is conspicuously absent from crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).
This guide, therefore, takes a unique approach. It acknowledges this absence not as a limitation, but as an opportunity to apply the principles of crystal structure prediction (CSP). By dissecting the molecule's inherent electronic and steric features, we can postulate the dominant intermolecular interactions and, from there, construct a hypothetical yet chemically sound model of its crystal packing. This predictive approach offers valuable insights for researchers working with this compound, enabling a more informed approach to its handling, formulation, and application.
Molecular and Physicochemical Profile
Before delving into the complexities of the crystalline state, it is essential to understand the properties of the individual this compound molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂I | PubChem CID: 76424[1] |
| Molecular Weight | 272.89 g/mol | PubChem CID: 76424[1] |
| IUPAC Name | This compound | PubChem CID: 76424[1] |
| CAS Number | 3032-81-3 | PubChem CID: 76424[1] |
| Physical Description | Off-white to yellow crystalline powder | PubChem CID: 76424[1] |
| Melting Point | 56-58 °C | ChemicalBook[2] |
| Boiling Point | 127 °C at 20 mmHg | ChemicalBook[2] |
The presence of three halogen atoms on the benzene ring significantly influences its electronic properties. The chlorine and iodine atoms are electron-withdrawing through induction, while also capable of participating in specific non-covalent interactions, which will be discussed in detail in Section 4.
Synthesis, Purification, and Characterization
The reliable synthesis and purification of this compound are prerequisites for any subsequent solid-state studies or applications. While numerous variations exist for the synthesis of halogenated benzenes, a common and effective route involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis and Purification
A plausible synthetic route starting from a commercially available precursor is outlined below. This protocol is a composite of established methods for similar halogenated compounds.
Step 1: Diazotization of 3,5-dichloroaniline
-
In a flask equipped with a mechanical stirrer and cooled to 0-5 °C in an ice-salt bath, add 3,5-dichloroaniline to a solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Iodination (Sandmeyer-type reaction)
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to obtain a crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two types of protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[3]
-
-
Infrared (IR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for C-H, C-C, C-Cl, and C-I bond vibrations.[1]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine and iodine atoms, confirming the molecular weight and elemental composition.[1] The fragmentation pattern can provide further structural information.
Predictive Analysis of the Crystal Structure
In the absence of experimental data, we turn to the principles of crystal engineering and computational modeling to predict the crystal structure of this compound. Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable crystalline arrangements of a molecule based on its chemical structure.[4][5]
Key Intermolecular Interactions
The crystal packing of halogenated benzenes is primarily governed by a subtle interplay of several non-covalent interactions. For this compound, the following interactions are expected to be significant:
-
Halogen Bonds (XB): The halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[6][7] In the case of this compound, the iodine atom, being the most polarizable, is the most likely halogen bond donor. The chlorine atoms can act as weaker donors or as acceptors. The presence of both iodine and chlorine allows for a variety of potential halogen bonding motifs, including C-I···Cl and C-Cl···Cl interactions.[8] The directionality and strength of these bonds are crucial in determining the supramolecular assembly.[9]
-
π-π Stacking: The aromatic rings of this compound can interact through π-π stacking. These interactions can be either face-to-face or offset, and their geometry is influenced by the electrostatic potential of the ring, which is modified by the electron-withdrawing halogen substituents.
-
C-H···X Interactions: Weak hydrogen bonds between the aromatic C-H groups and the halogen atoms (Cl or I) can also contribute to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions governing crystal packing.
Proposed Crystal Packing Motif
Based on the analysis of the likely intermolecular interactions, a hypothetical crystal packing model for this compound can be proposed. A herringbone-type packing arrangement is common for aromatic molecules. In this model, we anticipate that the dominant interactions will be halogen bonds involving the iodine atom, likely C-I···Cl contacts, which will direct the primary assembly of the molecules into chains or sheets. These primary structures will then be further stabilized by weaker C-Cl···Cl and C-H···X interactions, as well as offset π-π stacking between adjacent layers.
The presence of multiple competing interactions suggests the possibility of polymorphism, where different crystalline forms with varying thermodynamic stabilities could exist.[10] The actual observed polymorph would depend on the crystallization conditions.
Applications in Drug Development and Organic Synthesis
Halogenated organic compounds are of immense importance in medicinal chemistry and drug design. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
-
Modulation of Physicochemical Properties: The chlorine and iodine atoms in this compound can alter its lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Halogen Bonding in Ligand-Receptor Interactions: The ability of iodine and chlorine to act as halogen bond donors is increasingly being recognized as a key factor in the binding of ligands to proteins. A strategically positioned halogen atom can form a specific and directional interaction with a Lewis basic site (e.g., a carbonyl oxygen or an aromatic ring) in a protein's active site, thereby enhancing binding affinity and selectivity.
-
Synthetic Intermediate: this compound serves as a versatile building block in organic synthesis. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through reactions such as cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures.
Conclusion and Future Outlook
While an experimental crystal structure of this compound remains elusive, this guide demonstrates that a robust, predictive understanding of its solid-state behavior is attainable through the application of established chemical principles. The interplay of halogen bonding and π-π stacking is predicted to be the primary determinant of its crystal packing. This theoretical framework provides a valuable foundation for researchers utilizing this compound, offering insights into its handling, formulation, and rational application in both materials science and drug discovery.
The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a clear avenue for future research. Such an experimental determination would not only validate the predictive models presented herein but also provide a more nuanced understanding of the subtle interplay of non-covalent forces that govern the supramolecular assembly of this important halogenated aromatic compound.
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure predictions for disordered halobenzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 3,5-Dichloroiodobenzene(3032-81-3) 13C NMR spectrum [chemicalbook.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Crystal Structure Prediction Methods for Organic Molecules: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogen Bonding in Supramolecular and Solid State Chemistry: Faraday Discussion 203 by Royal Society of Chemistry, Hardcover | Barnes & Noble® [barnesandnoble.com]
- 7. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
commercial suppliers of 1,3-dichloro-5-iodobenzene
An In-depth Technical Guide to 1,3-Dichloro-5-iodobenzene for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a halogenated aromatic compound with the chemical formula C₆H₃Cl₂I. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, makes it a highly versatile building block in organic synthesis. The distinct reactivities of the carbon-iodine and carbon-chlorine bonds allow for selective functionalization, a crucial attribute in the synthesis of complex molecules for pharmaceuticals and advanced materials. The iodine atom is particularly susceptible to a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, making it an invaluable tool for creating carbon-carbon and carbon-heteroatom bonds. The less reactive chlorine atoms can be targeted in subsequent synthetic steps, providing a platform for intricate molecular engineering.
Commercial Availability and Supplier Specifications
A consistent and reliable source of high-purity starting materials is fundamental to reproducible research and development. Several chemical suppliers offer this compound, with variations in purity and available quantities. Below is a comparative table of offerings from prominent commercial suppliers.
| Supplier | Product Number(s) | Purity Specification | Physical Appearance | Melting Point (°C) |
| Thermo Scientific (Alfa Aesar) | A14788 | 99% | Off-white powder | 53-61 |
| TCI America | D1866 | >98.0% (GC) | White to yellow powder to crystal | 55-59 |
| Matrix Scientific | 097585 | 98% | White to off-white crystalline powder | 55-59 |
Note: This data is compiled from publicly available information from the suppliers and may be subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most current specifications.
Synthesis and Manufacturing Insights
Understanding the synthetic origins of this compound is crucial for anticipating potential impurities that could impact its reactivity and the outcome of sensitive downstream applications. A common laboratory and industrial-scale synthesis involves the diazotization of 3,5-dichloroaniline, followed by a Sandmeyer-type reaction with potassium iodide.
Synthetic Workflow Diagram
Caption: General synthetic and purification workflow for this compound.
This process is generally robust, but potential impurities can include unreacted starting materials, residual diazonium salts (if the reaction is incomplete), and byproducts from side reactions. Therefore, rigorous purification, typically by recrystallization, is essential to achieve the high purity required for pharmaceutical applications.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound is most prominently demonstrated in metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective transformation in the presence of the more robust C-Cl bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This compound can be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.
Reaction Scheme:
Where Ar = 3,5-dichlorophenyl and R = an organic substituent.
This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in many drug candidates. For instance, this methodology can be used to synthesize precursors for kinase inhibitors or other targeted therapies.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important intermediates in natural product synthesis and materials science.
Experimental Protocol: A Representative Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and an amine base.
-
Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Flow of Experimental Choices
Caption: Key stages in a typical cross-coupling experiment.
Quality Control and Analytical Methods
To ensure the identity and purity of this compound, a suite of analytical techniques should be employed.
-
Gas Chromatography (GC): This is the primary method for determining the purity of the compound. A properly validated GC method can quantify the main component and detect volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the identity of the compound by identifying its characteristic vibrational frequencies, including C-H, C-C, C-Cl, and C-I bond stretches and bends.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the substitution pattern of the benzene ring.
-
Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Avoid breathing dust, fumes, or vapors.[2]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
References
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 1,3-dichloro-5-iodobenzene
Introduction: The Strategic Functionalization of Polyhalogenated Arenes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide focuses on a specific and synthetically valuable substrate: 1,3-dichloro-5-iodobenzene. Polyhalogenated aromatic compounds are powerful building blocks, allowing for stepwise, site-selective functionalization to construct complex molecular architectures. The challenge and opportunity lie in controlling which halogen atom reacts. By exploiting the inherent differences in reactivity among carbon-halogen bonds, we can achieve highly regioselective transformations. This application note provides a detailed exploration of the principles and a field-proven protocol for the selective Suzuki-Miyaura coupling at the iodo position of this compound, leaving the chloro substituents intact for subsequent chemical modifications.
Principle: Exploiting Differential Reactivity for Regiocontrol
The success of this selective coupling hinges on the well-established reactivity trend of aryl halides in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[3][4] The carbon-halogen bond strength decreases down the group, leading to a significant difference in the energy required to break them.
Reactivity Trend: C–I < C–Br < C–OTf < C–Cl < C–F[1][3]
The C–I bond is substantially weaker and more polarizable than the C–Cl bond. Consequently, a Pd(0) catalyst will selectively insert into the C–I bond at a much faster rate and under significantly milder conditions than it will with a C–Cl bond.[4] This large reactivity window allows for the precise arylation at the C5 position of the benzene ring, yielding a 3,5-dichloro-1,1'-biphenyl derivative as the sole product under carefully controlled conditions.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the regioselectivity-determining step and is generally the rate-determining step for the entire cycle.[1]
-
Transmetalation: The base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[6][7][8] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials and Equipment
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%) with a suitable ligand like SPhos or XPhos.
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 309 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture (e.g., 5 mL total) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can be tailored to the specific boronic acid used. The following table provides representative conditions for achieving high yields.
| Entry | Arylboronic Acid (Ar') | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 4 | >92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | >90 |
| 4 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 10 | >88 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Ineffective base or solvent system. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures. |
| Significant Side Products | 1. Homocoupling of boronic acid.2. Protodeboronation (loss of boron group).3. Dehalogenation of starting material. | 1. Ensure strictly anaerobic conditions; use a slight excess (1.1-1.2 equiv) of boronic acid.[4]2. Use a stronger base or a boronic ester (pinacol ester) for sensitive substrates.[5]3. Lower the reaction temperature or use a milder base.[4] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Degradation of reagents at high temp. | 1. Add a second portion of the catalyst.2. Lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura reaction of this compound offers a reliable and highly regioselective method for synthesizing 3,5-dichlorobiphenyl derivatives. By leveraging the pronounced difference in reactivity between the C–I and C–Cl bonds, this protocol provides a robust platform for chemists in research and drug development to access valuable intermediates. The unreacted C-Cl bonds remain available for further diversification, making this a powerful strategy for the efficient construction of complex, multi-substituted aromatic systems.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Chemoselective Sonogashira Reaction of 1,3-Dichloro-5-iodobenzene
Introduction: Strategic C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is celebrated for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups.[3][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[2][5][6]
This guide focuses on a substrate of particular strategic importance: 1,3-dichloro-5-iodobenzene . The utility of this molecule lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity order of carbon-halogen bonds is C-I > C-Br > C-Cl.[7][8][9] This predictable chemoselectivity allows for the precise and selective alkynylation at the iodo-position while leaving the two chloro-substituents untouched for potential subsequent transformations. This makes the resulting 1,3-dichloro-5-alkynylbenzene a highly valuable and versatile building block for the modular synthesis of complex, multi-functionalized aromatic systems relevant to drug discovery and materials science.[10][11]
The Catalytic Machinery: A Dual-Cycle Mechanism
The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[3][12] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The main cross-coupling events occur here.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound, forming a Pd(II) complex.[3][8] This is typically the rate-determining step.
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) center, displacing the iodide ligand.[3][13]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond to release the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][8]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
This dual-catalyst system enables the reaction to proceed under significantly milder conditions than palladium-only variants.[2]
Caption: Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Selective Alkynylation
This protocol provides a general procedure for the copper-palladium co-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Amount (mass/vol) | Equivalents |
| This compound | C₆H₃Cl₂I | 272.90 | 1.0 | 273 mg | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.14 | 1.2 | 123 mg (135 µL) | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 14.0 mg | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 | 7.6 mg | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 5 mL | Solvent |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 5 mL | Co-Solvent |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-baked 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (273 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7] Anhydrous and anaerobic conditions are critical to prevent catalyst degradation and unwanted alkyne homocoupling (Glaser coupling).[7][15]
-
Solvent and Base Addition: Using a syringe, add anhydrous tetrahydrofuran (5 mL) followed by triethylamine (5 mL). Stir the mixture to dissolve the solids. The amine base neutralizes the HI byproduct formed during the reaction.[2][12]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe to the stirring mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if the aryl halide is less reactive or sterically hindered, though for aryl iodides, room temperature is often sufficient.[3][7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. A typical TLC eluent system is hexane/ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting aryl iodide spot indicates reaction completion, usually within 2-6 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and insoluble salts.[8][16] Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the copper catalyst and excess amine, and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1,3-dichloro-5-alkynylbenzene product.[17]
Visualization of the Experimental Workflow
The following diagram outlines the logical flow from initial setup to the final purified product.
Caption: General workflow for the Sonogashira coupling experiment.
Field-Proven Insights & Troubleshooting
-
Maintaining Chemoselectivity: The selective reaction at the iodine position is robust. Aryl chlorides are generally unreactive under standard Sonogashira conditions, ensuring the integrity of the dichloro-substituents.[7][18] This allows for subsequent orthogonal chemistry, such as Suzuki or Buchwald-Hartwig couplings, at the chloride positions under more forcing conditions.
-
Catalyst Health: The formation of a black precipitate ("palladium black") indicates decomposition of the Pd(0) catalyst and will halt the reaction.[7] This is almost always caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[7] Using fresh, high-quality catalysts and anhydrous solvents is paramount.
-
Avoiding Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).[2][15] This is promoted by oxygen and an excess of the copper catalyst. Running the reaction under strictly anaerobic conditions is the best preventative measure. If homocoupling remains problematic, a "copper-free" Sonogashira protocol may be employed, although this often requires different ligands and potentially higher temperatures.[5][6]
-
Choice of Base and Solvent: While triethylamine often serves as both base and solvent, co-solvents like THF, DMF, or dioxane can be used to improve the solubility of the starting materials.[12] Other amine bases like diisopropylamine (DIPA) or piperidine are also effective.[2][3] The choice can impact reaction rate and yield, and may require empirical optimization for a specific alkyne substrate.
References
- 1. Recent advances in Sonogashira reactions. | Semantic Scholar [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira_coupling [chemeurope.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. thalesnano.com [thalesnano.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Application of the Heck Reaction with 1,3-dichloro-5-iodobenzene for Advanced Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the application of the Mizoroki-Heck reaction using 1,3-dichloro-5-iodobenzene as a key building block. We will explore the underlying mechanistic principles that govern this powerful palladium-catalyzed cross-coupling reaction, present robust and reproducible experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The selective reactivity of the carbon-iodine bond in the presence of less reactive carbon-chlorine bonds makes this substrate particularly valuable for the synthesis of complex, differentially functionalized aromatic compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction: The Heck Reaction and the Synthetic Utility of this compound
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction has been instrumental in the construction of a vast array of complex molecules, including numerous commercial drugs and advanced materials.[2] Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry for his significant contributions to the development of this reaction.[1]
This compound is a particularly advantageous substrate for the Heck reaction due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bonds. This chemoselectivity allows for precise, site-selective vinylation at the 5-position, leaving the chloro groups at the 1- and 3-positions available for subsequent downstream transformations. This feature makes it an invaluable building block for creating intricate, multi-functionalized molecular architectures.
Mechanistic Rationale: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful implementation and optimization of the Heck reaction. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst, such as palladium(II) acetate, through reduction by a reagent in the reaction mixture, like a phosphine ligand or an amine.[3]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the carbon-iodine bond of this compound to form a square planar Pd(II) intermediate.[4] This is the rate-determining step and occurs selectively at the C-I bond.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms the new carbon-carbon bond.[4]
-
β-Hydride Elimination: A hydrogen atom on a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[4]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocols
The following protocols have been developed to provide a reliable starting point for the Heck reaction with this compound. Note that optimization of conditions may be necessary for different alkene coupling partners.
Materials and Reagents
-
This compound (CAS: 608-30-0)
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)
-
Standard Schlenk line and oven-dried glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Protocol 1: Heck Coupling with Styrene
This protocol outlines the synthesis of 1,3-dichloro-5-styrylbenzene.
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF via syringe, followed by styrene (1.2 eq) and triethylamine (2.0 eq).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Heck Coupling with Butyl Acrylate
This protocol describes the synthesis of butyl (E)-3-(3,5-dichlorophenyl)acrylate.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.015 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous DMAc, followed by butyl acrylate (1.5 eq).
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Caption: Generalized experimental workflow for the Heck reaction.
Data Presentation and Characterization
The following tables provide representative data for the Heck coupling reactions of this compound.
Table 1: Representative Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 18 | ~88 |
| 2 | Butyl Acrylate | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | K₂CO₃ (2) | DMAc | 120 | 24 | ~92 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 110 | 20 | ~85 |
Table 2: Spectroscopic Data for 1,3-dichloro-5-styrylbenzene
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 7.6 Hz, 2H), 7.37 (t, J = 7.6 Hz, 2H), 7.29 (t, J = 7.2 Hz, 1H), 7.25 (s, 2H), 7.09 (s, 1H), 7.05 (d, J = 16.4 Hz, 1H), 6.98 (d, J = 16.4 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 139.8, 136.9, 135.2, 130.4, 128.8, 128.1, 126.6, 125.0, 124.8. |
| MS (EI) | m/z (%): 262 (M⁺, 100), 227 (35), 192 (80). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use fresh Pd source; ensure anhydrous/anaerobic conditions. |
| Insufficient temperature | Increase temperature in 10 °C increments. | |
| Ineffective base/solvent | Screen alternative bases (e.g., NaOAc, K₂CO₃) and solvents (e.g., NMP, dioxane). | |
| Formation of Byproducts | Homocoupling of aryl iodide | Lower catalyst loading; use a more sterically hindered ligand. |
| Alkene isomerization | Add a phosphine ligand if not already present. | |
| Difficult Purification | Co-elution of starting material and product | Optimize chromatography conditions (different solvent system or gradient). |
| Persistent palladium contamination | Filter the reaction mixture through a pad of celite before workup. |
Conclusion
The Heck reaction with this compound offers a strategic and efficient pathway for the synthesis of complex, multi-functionalized aromatic compounds. The inherent chemoselectivity of this substrate allows for precise vinylation, providing a versatile platform for further synthetic elaborations. The protocols and guidelines presented in this application note are designed to enable researchers to reliably and effectively utilize this valuable synthetic tool in their research and development endeavors.
References
The Strategic Utility of 1,3-Dichloro-5-iodobenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Polysubstituted Aromatic Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,3-Dichloro-5-iodobenzene emerges as a highly versatile and valuable scaffold for researchers, scientists, and drug development professionals. Its trifunctional nature, featuring a reactive iodine atom and two less reactive chlorine atoms, allows for a programmed and sequential introduction of diverse functionalities onto the benzene ring. This inherent reactivity difference is the cornerstone of its utility, enabling chemists to perform selective cross-coupling reactions with a high degree of control.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, rendering it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium. This reactivity differential forms the basis for the chemoselective functionalization of the C-I bond, while leaving the C-Cl bonds intact for subsequent transformations. This application note will provide an in-depth exploration of the use of this compound in key organic transformations, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in the laboratory.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂I |
| Molecular Weight | 272.89 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 49-50 °C[1][2][3] |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), toluene, and dichloromethane (DCM). |
| CAS Number | 3032-81-3[1][2][3] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its role as an electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The selective activation of the C-I bond allows for the precise installation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and organic materials.[4]
The catalytic cycle of the Sonogashira coupling is believed to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition to the C-I bond of this compound. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted product and regenerates the palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Sonogashira coupling.
This protocol is adapted from a procedure for the Sonogashira coupling of this compound with 1-hexyne.[5]
Materials:
-
This compound (2.54 g, 9.94 mmol)
-
1-Hexyne (1.37 mL, 12.0 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (76.5 mg, 0.109 mmol)
-
Copper(I) iodide (CuI) (20.0 mg, 0.105 mmol)
-
Triethylamine (25 mL)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine as the solvent and base.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add 1-hexyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to a gentle reflux (or a specified temperature, e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents catalyst deactivation.
-
Copper(I) Iodide Co-catalyst: The role of CuI is to facilitate the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. This significantly accelerates the reaction rate compared to copper-free conditions.
-
Triethylamine: This amine serves as both a base to deprotonate the terminal alkyne and as a solvent for the reaction.
Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide. It is widely employed in the synthesis of pharmaceuticals and complex organic materials.
The catalytic cycle of the Suzuki-Miyaura coupling commences with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) iodide then undergoes transmetalation with an organoboron species (typically a boronic acid or ester) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
This protocol is based on the general principles of Suzuki-Miyaura couplings and the reactivity of this compound, as suggested in the synthesis of related biaryl compounds.[6]
Materials:
-
This compound (1.0 mmol)
-
3-(Methoxycarbonyl)phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound, 3-(methoxycarbonyl)phenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent system.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously under an argon atmosphere for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or carried forward for hydrolysis.
-
For hydrolysis to the carboxylic acid, dissolve the crude ester in a mixture of THF and water, add an excess of lithium hydroxide (LiOH), and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired carboxylic acid.
Causality Behind Experimental Choices:
-
Biphasic Solvent System: The use of a toluene-water mixture allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki-Miyaura reactions. It is a source of the active Pd(0) species.
Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines. This reaction has broad applications in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents.
The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex. The resulting arylpalladium(II) iodide complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form an amido complex. Reductive elimination from this complex furnishes the desired aryl amine product and regenerates the palladium(0) catalyst.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
While a specific protocol for the Buchwald-Hartwig amination of this compound was not found in the initial searches, this illustrative protocol is based on established methodologies for aryl iodides.[7]
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and anhydrous 1,4-dioxane.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligand (Xantphos): The use of bulky, electron-rich phosphine ligands is crucial for the success of Buchwald-Hartwig aminations. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Strong, Non-nucleophilic Base (Cesium Carbonate): A strong base is required to deprotonate the amine, forming the palladium-amido complex. Cesium carbonate is often a good choice as it is a strong base with low nucleophilicity, minimizing side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and reagents is essential.
Applications in Pharmaceutical and Materials Science
The synthetic versatility of this compound makes it a valuable precursor in the development of novel pharmaceuticals and advanced materials.
-
Pharmaceutical Intermediates: The ability to introduce aryl, alkynyl, and amino functionalities allows for the construction of complex scaffolds found in many biologically active molecules. For instance, the biaryl structure formed via Suzuki coupling is a common motif in many drugs. The synthesis of 3-(3,5-dichlorophenyl)benzoic acid is a key step in the development of certain therapeutic agents.
-
Materials Science: The rigid, well-defined structures that can be synthesized from this compound are of interest in materials science. For example, the Sonogashira coupling can be used to create conjugated systems with interesting photophysical properties. Additionally, the introduction of phosphonate groups via nickel-catalyzed Arbuzov reaction of this compound has been used in the synthesis of phosphorus-containing polyacids for various material applications.[8]
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its differential halogen reactivity provides a reliable handle for the selective and sequential introduction of molecular complexity. The palladium-catalyzed cross-coupling reactions discussed herein represent just a fraction of the potential transformations that can be achieved with this versatile building block. By understanding the underlying mechanistic principles and adhering to carefully designed protocols, researchers can effectively harness the synthetic potential of this compound to accelerate their research in drug discovery, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Strategic Utility of 1,3-Dichloro-5-Iodobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutics. 1,3-Dichloro-5-iodobenzene has emerged as a highly versatile and valuable scaffold due to its distinct reactivity profile, offering medicinal chemists a powerful tool for the construction of complex molecular architectures. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its key transformations and insights into the underlying chemical principles that govern its utility.
Introduction: The Unique Chemical Profile of this compound
This compound is a trifunctional aromatic compound characterized by the presence of two chlorine atoms and one iodine atom positioned at the 1, 3, and 5 positions of a benzene ring. This specific arrangement of halogens imparts a unique and highly desirable reactivity pattern that is central to its utility in pharmaceutical synthesis. The significant difference in the bond strengths of the C-I and C-Cl bonds allows for selective functionalization at the iodine-bearing carbon through various cross-coupling reactions, while leaving the two chlorine atoms intact for subsequent transformations. This orthogonal reactivity is a cornerstone of its application, enabling the stepwise and controlled elaboration of molecular complexity.[1]
The presence of the two electron-withdrawing chlorine atoms also influences the electronic properties of the aromatic ring, rendering the C-I bond more susceptible to oxidative addition in catalytic cycles, a key step in many transition-metal-catalyzed cross-coupling reactions. This electronic modulation, combined with the steric environment around the reactive sites, provides a nuanced platform for the design and synthesis of a diverse array of pharmaceutical lead compounds and final drug molecules.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The primary application of this compound lies in its role as a versatile precursor for the synthesis of multi-substituted aromatic compounds. Its ability to undergo selective cross-coupling reactions at the iodo-position makes it an ideal starting material for the introduction of a wide range of functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups. These transformations are foundational to the construction of molecular frameworks found in numerous classes of therapeutic agents.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[3] In the context of this compound, this reaction provides a robust method for the selective introduction of an aryl or heteroaryl substituent at the 5-position.
The remarkable selectivity of the Suzuki-Miyaura coupling for the C-I bond over the C-Cl bonds is a direct consequence of the lower bond dissociation energy of the C-I bond. This facilitates the initial oxidative addition of the palladium(0) catalyst to the C-I bond, initiating the catalytic cycle. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.[1] For instance, bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of both oxidative addition and reductive elimination, the final step in the catalytic cycle.[4] The base, typically a carbonate or phosphate, plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid to yield 3,5-dichloro-1,1'-biphenyl, a common intermediate in the synthesis of more complex molecules.
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio of solvent to water) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-dichloro-1,1'-biphenyl.[5]
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with product structure |
| ¹³C NMR | Consistent with product structure |
| Mass Spec (m/z) | [M]+ calculated and found |
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable in pharmaceutical synthesis for the introduction of rigid alkynyl linkers, which can be used to probe binding pockets of biological targets or to construct more complex heterocyclic systems.
The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition to the C-I bond of this compound, while the copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center. The use of a base, typically an amine such as triethylamine or diisopropylethylamine, is essential to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.[7][8] The selectivity for the C-I bond is again a key feature, allowing for the precise installation of the alkynyl group.
This protocol describes the Sonogashira coupling of this compound with phenylacetylene.
Reagents and Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and degassed THF.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the flask.
-
Add triethylamine (2.0 eq) and phenylacetylene (1.1 eq) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield pure 1,3-dichloro-5-(phenylethynyl)benzene.[9][10]
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with product structure |
| ¹³C NMR | Consistent with product structure |
| Mass Spec (m/z) | [M]+ calculated and found |
Reaction Mechanism Diagram:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[6][11] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides.
Similar to the previously discussed coupling reactions, the Buchwald-Hartwig amination relies on a palladium catalyst to facilitate the C-N bond formation. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final reductive elimination step furnishes the desired C-N coupled product and regenerates the active palladium(0) catalyst.[6] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to facilitate the deprotonation of the amine.[13]
This protocol outlines the Buchwald-Hartwig amination of this compound with aniline.
Reagents and Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube
-
Magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 eq) and RuPhos (0.02 eq).
-
Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add toluene and aniline (1.2 eq) to the Schlenk tube via syringe.
-
Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain pure 3,5-dichloro-N-phenylaniline.[14][15]
Data Summary:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with product structure |
| ¹³C NMR | Consistent with product structure |
| Mass Spec (m/z) | [M+H]+ calculated and found |
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound stands out as a strategically important building block in the arsenal of the modern medicinal chemist. Its well-defined and predictable reactivity, characterized by the selective functionalization of the C-I bond, provides a reliable and efficient entry point to a vast array of complex molecular structures. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings represent just a fraction of the potential transformations that can be achieved with this versatile scaffold. As the demand for novel and effective therapeutics continues to grow, the judicious application of such powerful building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1,3-Dichloro-5-iodobenzene
Introduction: The Strategic Advantage of 1,3-Dichloro-5-iodobenzene in Complex Biaryl Synthesis
Biaryl and terphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers.[1][2] The controlled, efficient synthesis of these molecules, particularly those with unsymmetrical or complex substitution patterns, is a cornerstone of modern organic chemistry. This compound emerges as a uniquely valuable starting material for this purpose. Its utility lies in the differential reactivity of its halogen substituents in transition-metal-catalyzed cross-coupling reactions.[3]
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This hierarchy dictates the propensity of these bonds to undergo the critical first step in many cross-coupling reactions: oxidative addition to a low-valent metal center, typically palladium(0).[3][4] The C-I bond, being the weakest, is significantly more reactive than the C-Cl bonds. This intrinsic difference allows for a predictable and site-selective functionalization, enabling chemists to first target the iodine position under mild conditions, while leaving the more robust chlorine atoms available for subsequent, more forcing transformations. This stepwise approach is the key to constructing elaborate tri-substituted aromatic systems from a single, commercially available precursor.
This guide provides a comprehensive overview of the principles and a detailed protocol for the synthesis of biaryl and terphenyl compounds via a sequential Suzuki-Miyaura coupling strategy starting from this compound.
Core Principle: Site-Selective Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[5][6] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[5][7] The catalytic cycle, a fundamental concept in organometallic chemistry, underpins this transformation.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). This is the rate-determining step where the C-I vs. C-Cl selectivity is established.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide and forming a new palladium(II) intermediate (Ar-Pd-Ar'). The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[4][7]
By carefully selecting the reaction conditions, we can exploit the reactivity gap between the C-I and C-Cl bonds to achieve a sequential coupling, as illustrated in the workflow below.
Caption: Sequential Suzuki coupling workflow.
Experimental Protocols
Part 1: Protocol for Monofunctionalization via Selective C-I Coupling
This protocol details the selective coupling of an arylboronic acid at the iodine position of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (1-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Equipment:
-
Two- or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen line with bubbler)
-
Schlenk line or glovebox (optional, but recommended for catalyst handling)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
Step-by-Step Procedure:
-
Reaction Setup: Assemble the oven-dried round-bottom flask and condenser. Place a magnetic stir bar in the flask. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Charging Reagents: To the flask, add this compound (1.0 equiv), the chosen arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). It is imperative to remove dissolved oxygen, which can poison the catalyst. Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed for maximum oxygen removal.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). The yellow color of Pd(PPh₃)₄ is a good indicator of its active state.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure 3,5-dichlorobiphenyl derivative.
Part 2: Protocol for Terphenyl Synthesis via C-Cl Coupling
This protocol uses the 3,5-dichlorobiphenyl product from Part 1 to synthesize a terphenyl derivative by coupling the remaining chlorine positions. Activating the stronger C-Cl bonds requires more forcing conditions.
Key Modifications from Part 1:
-
Catalyst System: More active catalysts are often required. Systems using sterically hindered and electron-rich phosphine ligands like XPhos or SPhos with a palladium precursor (e.g., Pd₂(dba)₃) are highly effective.[8]
-
Base: A stronger base, such as potassium phosphate (K₃PO₄), is typically necessary.[5]
-
Temperature: Higher reaction temperatures (e.g., 100-110 °C) are generally needed to facilitate the oxidative addition to the C-Cl bonds.
Procedure Outline:
-
Follow the same inert atmosphere setup and degassing procedures as in Part 1.
-
Charge the flask with the 3,5-dichlorobiphenyl derivative (1.0 equiv), the second arylboronic acid (2.2-2.5 equiv to functionalize both C-Cl bonds), and the stronger base (e.g., K₃PO₄, 3.0-4.0 equiv).
-
Add the solvent and the more robust palladium catalyst system.
-
Heat to a higher temperature (e.g., 100 °C) and monitor the reaction. This step may require a longer reaction time (12-24 hours).
-
Perform the same work-up, extraction, and purification steps as described in Part 1 to isolate the target terphenyl compound.
Data and Visualization
Table 1: Representative Conditions for Selective Monofunctionalization
| Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.5) | Dioxane/H₂O | 85 | 8 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 6 | 90-98 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (1.5%) | K₃PO₄ (3.0) | Dioxane/H₂O | 90 | 10 | 80-90 |
Yields are approximate and highly dependent on the specific substrate and reaction scale.
Diagrams: Reaction Mechanism and Selectivity
Caption: The fundamental Suzuki-Miyaura catalytic cycle.
Caption: Reactivity hierarchy of carbon-halogen bonds.
Expert Insights and Troubleshooting
-
Incomplete Conversion: If the reaction stalls, particularly in the C-Cl coupling step, consider switching to a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos) or a stronger, non-aqueous base like potassium tert-butoxide in a solvent like THF or toluene.
-
Boronic Acid Homocoupling (Glaser Coupling): This side reaction, forming Ar'-Ar', can be problematic. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this pathway.[9] Using a slight excess (1.1 equiv) of the boronic acid is standard, but a large excess should be avoided as it can favor homocoupling.
-
Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom can occur, especially with electron-rich or heteroaromatic boronic acids under prolonged heating or strongly basic aqueous conditions. Using Cs₂CO₃ as the base or minimizing reaction time can sometimes mitigate this issue.
-
Catalyst Choice: For the initial, highly reactive C-I coupling, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are usually sufficient and cost-effective. For the more challenging C-Cl couplings, investing in advanced, sterically hindered phosphine ligands is often necessary to achieve good yields.
Conclusion
This compound is a powerful and versatile building block for the programmed synthesis of complex biaryl and terphenyl structures. The pronounced difference in reactivity between its iodo and chloro substituents allows for a reliable, site-selective, and sequential functionalization using palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction parameters—namely the catalyst, base, and temperature—researchers can efficiently construct valuable molecular architectures that are central to drug discovery and materials science.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis of Terphenyls | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. youtube.com [youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 1,3-Dichloro-5-iodobenzene
Introduction: The Strategic Value of 1,3-Dichloro-5-iodobenzene
In the landscape of medicinal chemistry and materials science, the precise construction of multi-substituted aromatic scaffolds is a paramount objective. This compound stands out as a highly valuable and versatile building block for this purpose. Its utility is rooted in the differential reactivity of its three halogen atoms under palladium-catalyzed cross-coupling conditions. This inherent reactivity hierarchy allows for a stepwise and site-selective functionalization, providing a reliable pathway to complex, unsymmetrically substituted benzene derivatives.
The principle of this selectivity is governed by the relative strengths of the carbon-halogen bonds and their corresponding propensity to undergo the crucial oxidative addition step with a palladium(0) catalyst. The C-I bond, being the longest and weakest, is the most reactive, followed by the C-Br bond, and finally the C-Cl bond, which is the strongest and least reactive under typical cross-coupling conditions.[1][2] This predictable sequence (C-I >> C-Br > C-Cl) enables chemists to selectively target the iodine position while preserving the chlorine atoms for subsequent transformations, should they be desired.
This guide provides field-proven protocols and technical insights for the most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—selectively at the C-I position of this compound.
Part 1: The Underlying Principle of Chemoselectivity
The success of selective cross-coupling on polyhalogenated arenes hinges on exploiting the differences in bond dissociation energies of the carbon-halogen (C-X) bonds. The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step in the catalytic cycle.[3][4] The energy barrier for this step is inversely related to the C-X bond strength. Quantum chemical studies have confirmed that the reaction barrier for palladium-mediated activation decreases significantly when moving from C-F to C-I bonds.[5]
For this compound, the C-I bond is substantially more susceptible to oxidative addition than the C-Cl bonds. By carefully controlling reaction parameters such as temperature, catalyst loading, and reaction time, the coupling can be stopped cleanly after the mono-functionalization at the iodo-position. The two electron-withdrawing chlorine atoms also activate the ring towards oxidative addition, which can sometimes allow for milder reaction conditions compared to non-halogenated iodobenzene.[2]
Caption: General workflow for selective C-I functionalization.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[6] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a first-choice reaction in many synthetic campaigns.
Causality Behind the Protocol:
-
Catalyst: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst like [Pd(PPh₃)₄] is effective. The active species is Pd(0), which is generated in situ.[7]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos are used to stabilize the palladium center, facilitate oxidative addition, and promote the final reductive elimination step.
-
Base: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can significantly impact yield and reaction rate.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often optimal. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 273.4 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio, 5 mL total volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Table: Suzuki-Miyaura Coupling Examples
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 94 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 96 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF/H₂O | 85 | 12 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 91 |
Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enyne and arylethyne systems.[8][9] It uniquely employs a dual catalytic system of palladium and copper.
Causality Behind the Protocol:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species initiates the cycle by oxidative addition to the C-I bond.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the aryl-palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and as a solvent in many cases.
-
Avoiding Homocoupling: A common side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[2] This can be minimized by maintaining strict anaerobic conditions and using the minimum necessary amount of the copper catalyst.[10]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 273.4 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 0.42 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe while stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 3,5-dichloro-1-(alkynyl)benzene product.
Data Table: Sonogashira Coupling Examples
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | RT | 4 | 95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | DIPEA (3) | Toluene | RT | 3 | 98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | DMF | 40 | 6 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | RT | 5 | 92 |
Part 4: Heck Reaction for Arylation of Alkenes
The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful tool for C-C bond formation.[11] The reaction proceeds via a sequence of oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[11]
Causality Behind the Protocol:
-
Catalyst: Palladium(II) sources like Pd(OAc)₂ are commonly used, which are reduced in situ to the active Pd(0) catalyst.[11][12] Phosphine-free conditions are sometimes possible, but phosphine ligands are often added to improve stability and reactivity.
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide (HI) produced during the catalytic cycle. Triethylamine or potassium carbonate are typical choices.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used to ensure solubility of the reactants and catalyst system.
Detailed Experimental Protocol: Heck Reaction
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 mmol, 273.4 mg), the alkene (e.g., butyl acrylate, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a ligand if used (e.g., PPh₃, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF, 4 mL) followed by the base (e.g., Et₃N, 1.5 mmol, 0.21 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Table: Heck Reaction Examples
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 120 | 18 | 85 |
| 2 | Butyl acrylate | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 24 | 90 |
| 3 | N-Vinylpyrrolidone | Pd(OAc)₂ (2) | NaOAc (2) | DMA | 110 | 16 | 82 |
Part 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[13][14] This reaction has largely replaced harsher classical methods.
Causality Behind the Protocol:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[15] They promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wide range of amines.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most effective.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Setup: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.03 mmol), and the base (NaOtBu, 1.4 mmol).
-
Reactant Addition: Add this compound (1.0 mmol, 273.4 mg).
-
Solvent and Amine: Seal the tube. Add anhydrous, degassed toluene (4 mL) followed by the amine (1.2 mmol).
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 4-24 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography on silica gel.
Data Table: Buchwald-Hartwig Amination Examples
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 12 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 89 |
| 3 | Di-n-butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | LHMDS (1.5) | Toluene | 100 | 20 | 91 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. odinity.com [odinity.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
The Strategic Utility of 1,3-Dichloro-5-iodobenzene in Advanced Materials Synthesis
Introduction: A Building Block Engineered for Selectivity
In the landscape of materials science, the rational design of molecular precursors is paramount to achieving desired macroscopic properties. 1,3-Dichloro-5-iodobenzene stands out as a uniquely versatile building block, engineered by its distinct halogen arrangement for selective, stepwise functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for chemoselective reactions, primarily through palladium-catalyzed cross-coupling. The carbon-iodine bond, being the most labile, serves as the primary reactive site for introducing a diverse array of functional groups, while the more robust carbon-chlorine bonds can be reserved for subsequent transformations under more forcing conditions or remain as integral structural elements influencing the electronic and physical properties of the final material.
This differential reactivity makes this compound an ideal candidate for the synthesis of a wide range of advanced materials, including amorphous molecular glasses, conjugated polymers for organic electronics, and precisely structured dendritic macromolecules. This guide provides detailed application notes and protocols for leveraging the unique chemical attributes of this compound in the synthesis of these cutting-edge materials.
I. Amorphous Molecular Glasses: Crafting Stable and Efficient Glass Formers
Molecular glasses are amorphous solids with applications in organic light-emitting diodes (OLEDs) and other organic electronic devices, where their lack of grain boundaries and isotropic properties are advantageous. The synthesis of 1,3,5-trisarylbenzenes is a well-established strategy for creating materials with high glass transition temperatures (Tg) and morphological stability. The meta-substitution pattern of this compound provides a rigid core that can be elaborated to produce non-planar structures that resist crystallization.
A study on the synthesis of structural analogues of the well-known glass former, 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB), utilized a similar precursor, 1-bromo-3-chloro-5-iodobenzene, in Suzuki cross-coupling reactions to systematically attach various aryl substituents.[1] This approach allows for the fine-tuning of properties such as Tg and melting point (Tm) by altering the molecular weight and π-π interactions.[1]
Application Note: Synthesis of a 1,3,5-Trisarylbenzene Derivative
This protocol details the synthesis of a 1,3,5-trisarylbenzene derivative using this compound as the core, functionalized via a Suzuki-Miyaura cross-coupling reaction. The initial selective coupling at the iodo-position followed by a subsequent coupling at the chloro-positions allows for the creation of asymmetric structures if desired. For simplicity, this protocol describes a one-pot, threefold coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Tris(4-biphenyl)benzene
Materials:
-
This compound
-
4-Biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried 250 mL Schlenk flask, add this compound (1.0 mmol, 272.9 mg), 4-biphenylboronic acid (3.3 mmol, 653.6 mg), and anhydrous potassium phosphate (6.0 mmol, 1.27 g).
-
The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
In a separate vial, under argon, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.06 mmol, 13.5 mg) and SPhos (0.12 mmol, 49.3 mg) in 10 mL of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants via syringe.
-
Add 50 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the reaction mixture.
-
The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with 100 mL of ethyl acetate.
-
The organic layer is washed sequentially with 50 mL of deionized water and 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation:
| Property | Expected Value |
| Molecular Weight | 682.7 g/mol |
| Appearance | White to off-white solid |
| Yield | > 70% |
| Glass Transition (Tg) | > 100 °C |
| Melting Point (Tm) | > 200 °C |
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of a trisarylbenzene derivative.
II. Conjugated Polymers for Organic Electronics
Conjugated polymers are a cornerstone of organic electronics, finding applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The optoelectronic properties of these materials are dictated by the monomers used and the method of polymerization. This compound can be used as a monomer in various cross-coupling polymerization reactions to introduce a 3,5-dichlorophenyl unit into the polymer backbone. This unit can serve to tune the polymer's solubility, morphology, and electronic energy levels.
Application Note: Synthesis of a Poly(p-phenylene ethynylene) Derivative
This protocol outlines the synthesis of a conjugated polymer via a Sonogashira-Hagihara cross-coupling polymerization.[2] The reaction couples this compound with a diethynyl-functionalized comonomer. The selective reaction at the iodo-position is anticipated under standard Sonogashira conditions.
Experimental Protocol: Sonogashira Polymerization
Materials:
-
This compound
-
1,4-Diethynyl-2,5-bis(octyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Methanol
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk tube, add this compound (1.0 mmol, 272.9 mg) and 1,4-diethynyl-2,5-bis(octyloxy)benzene (1.0 mmol, 398.6 mg).
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg) and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add 20 mL of a degassed 1:1 mixture of toluene and triethylamine via syringe.
-
The reaction mixture is stirred at 65 °C for 24 hours under a positive pressure of argon. An increase in viscosity is typically observed.
-
The reaction is cooled to room temperature and the polymer is precipitated by pouring the reaction mixture into 200 mL of methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The polymer is then extracted with chloroform or THF and reprecipitated from methanol.
Data Presentation:
| Property | Expected Characteristics |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Appearance | Yellow to orange solid |
| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) |
| Photoluminescence (λmax) | 480 - 550 nm (in solution) |
Visualization of the Polymerization Mechanism:
Caption: Catalytic cycles in Sonogashira polymerization.
III. Dendritic Architectures: Precision Macromolecules
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture makes them suitable for a variety of applications, including drug delivery, catalysis, and light harvesting. 1,3,5-tri-substituted benzene derivatives are common cores or branching units in dendrimer synthesis.[3] The sequential reactivity of this compound allows for its use as a core to build dendrimers with a high degree of control over their structure.
Application Note: Synthesis of a First-Generation Dendron
This protocol describes the synthesis of a first-generation dendron using this compound as the starting material. The iodo-position is first functionalized with a group that can be further reacted, and then the chloro-positions are used to attach peripheral groups. This example uses a Sonogashira coupling followed by a Suzuki coupling.
Experimental Protocol: Convergent Dendron Synthesis
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Potassium carbonate (K₂CO₃)
-
3,5-Bis(benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon (or Nitrogen) gas supply
-
Standard Schlenk line and glassware
Step 1: Sonogashira Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 mmol, 272.9 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill with argon three times.
-
Add 20 mL of anhydrous THF and 5 mL of triethylamine.
-
Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography (hexane) to yield 1,3-dichloro-5-((trimethylsilyl)ethynyl)benzene.
Step 2: Deprotection of the Alkyne
-
Dissolve the product from Step 1 in 20 mL of THF.
-
Add a 1M solution of TBAF in THF (1.2 mL, 1.2 mmol) and stir at room temperature for 1 hour.
-
Quench the reaction with water and extract with diethyl ether.
-
The organic layer is dried and concentrated to give 1-ethynyl-3,5-dichlorobenzene.
Step 3: Suzuki Coupling to form the Dendron
-
Combine 1-ethynyl-3,5-dichlorobenzene (1.0 mmol, 173.0 mg), 3,5-bis(benzyloxy)phenylboronic acid (2.2 mmol, 730.6 mg), Pd(OAc)₂ (0.04 mmol, 9.0 mg), and SPhos (0.08 mmol, 32.8 mg) in a Schlenk flask.
-
Add K₃PO₄ (4.0 mmol, 849.2 mg).
-
Evacuate and backfill with argon three times.
-
Add 30 mL of a 2:1 mixture of toluene and water.
-
Heat the reaction at 100 °C for 24 hours.
-
After cooling, the product is extracted with ethyl acetate, washed with brine, dried, and purified by column chromatography to yield the first-generation dendron.
Data Presentation:
| Step | Product | Characterization Notes |
| 1 | 1,3-dichloro-5-((trimethylsilyl)ethynyl)benzene | ¹H NMR will show a singlet for the TMS protons. |
| 2 | 1-ethynyl-3,5-dichlorobenzene | ¹H NMR will show the disappearance of the TMS singlet and the appearance of the acetylenic proton. |
| 3 | First-Generation Dendron | ¹H and ¹³C NMR will confirm the structure. Mass spectrometry will confirm the molecular weight. |
Visualization of the Convergent Synthesis Strategy:
Caption: Convergent synthesis of a first-generation dendron.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced materials. Its unique pattern of halogen substitution allows for selective and sequential functionalization through well-established cross-coupling reactions. This enables the precise construction of complex molecular architectures, from amorphous molecular glasses with high thermal stability to conjugated polymers with tailored optoelectronic properties and well-defined dendritic macromolecules. The protocols and application notes provided herein serve as a guide for researchers to harness the synthetic potential of this valuable precursor in the development of next-generation materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1,3-Dichloro-5-iodobenzene in the Synthesis of Novel Agrochemicals
Abstract
The relentless evolution of pesticide resistance and the increasing stringency of environmental regulations necessitate the continuous exploration of novel molecular scaffolds for next-generation agrochemicals. Polychlorinated and halogenated benzene derivatives are foundational building blocks in this endeavor. Among these, 1,3-dichloro-5-iodobenzene emerges as a particularly valuable intermediate. Its strategic pattern of substitution offers a unique combination of stability from the chloro groups and a highly reactive C-I bond, which serves as a versatile synthetic handle for constructing complex molecular architectures. This document provides an in-depth guide for researchers on the application of this compound in agrochemical synthesis, focusing on its use in palladium-catalyzed cross-coupling reactions to generate precursors for advanced fungicides.
Introduction: The Versatility of this compound
This compound (CAS No: 3032-81-3) is a polyhalogenated aromatic compound whose utility in synthetic chemistry is anchored in the differential reactivity of its halogen substituents.[1] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making it highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[2] This selective reactivity allows for the precise introduction of diverse functionalities at the 5-position while retaining the dichlorinated core, a common toxophore in many active agrochemical ingredients.
This targeted reactivity makes this compound an ideal starting material for building molecules through powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3] These reactions are cornerstones of modern organic synthesis and are widely employed in the agrochemical industry for their efficiency and broad substrate scope.[3]
Core Application: Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Analogs
Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to impaired energy production and cell death.[4] Many modern SDHIs, such as Pydiflumetofen, feature a complex N-alkoxy-N-aryl-pyrazolecarboxamide core. The dichlorophenyl moiety is crucial for the biological activity of several of these compounds.
While the exact commercial synthesis routes are often proprietary, this compound serves as an excellent precursor for creating novel analogs of these fungicides for research and development. The general workflow involves coupling the dichlorinated phenyl ring with a functionalized pyrazole moiety.
Caption: General workflow for synthesizing SDHI fungicide analogs.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] This protocol details the synthesis of a key biaryl intermediate, coupling this compound with a pyrazole boronic ester, a precursor for the pydiflumetofen scaffold.[6][7][8]
Objective: To synthesize 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazole (a hypothetical intermediate).
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 3032-81-3 | Sigma-Aldrich | >98% purity |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | (Varies) | Combi-Blocks | Or synthesize in-house |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Strem Chemicals | Catalyst precursor |
| Triphenylphosphine (PPh₃) | 603-35-0 | Acros Organics | Ligand |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | Anhydrous, powdered |
| 1,4-Dioxane | 123-91-1 | EMD Millipore | Anhydrous, <50 ppm water |
| Toluene | 108-88-3 | J.T. Baker | Anhydrous |
| Deionized Water | N/A | In-house | Degassed |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (2.73 g, 10.0 mmol, 1.0 eq), 1-methyl-1H-pyrazole-3-boronic acid pinacol ester (2.50 g, 12.0 mmol, 1.2 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (210 mg, 0.8 mol%) in 10 mL of anhydrous 1,4-dioxane.
-
Reaction Execution:
-
Add 30 mL of a 3:1 mixture of Toluene:Water to the main reaction flask.
-
Add the catalyst solution to the reaction flask.
-
Purge the entire system with dry nitrogen for 15-20 minutes while stirring.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl intermediate.
-
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process involves a palladium(0) active species that cycles through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step and is much faster for C-I bonds than C-Cl bonds, ensuring regioselectivity.[9]
-
Transmetalation: The base (K₂CO₃) activates the boronic ester, facilitating the transfer of the pyrazole group from boron to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Sonogashira Coupling
The Sonogashira coupling is an effective method for forming C-C bonds between aryl halides and terminal alkynes, providing access to another important class of chemical intermediates.[10][11] This reaction typically uses both palladium and copper co-catalysts.[10]
Objective: To synthesize 1,3-dichloro-5-(phenylethynyl)benzene.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 3032-81-3 | Sigma-Aldrich | >98% purity |
| Phenylacetylene | 536-74-3 | Alfa Aesar | Freshly distilled |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | Strem Chemicals | Pre-catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | Acros Organics | Co-catalyst |
| Triethylamine (Et₃N) | 121-44-8 | Fisher Scientific | Anhydrous, distilled |
| Tetrahydrofuran (THF) | 109-99-9 | EMD Millipore | Anhydrous, <50 ppm water |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under nitrogen, add bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol, 1 mol%) and copper(I) iodide (19 mg, 0.1 mmol, 1 mol%).
-
Reagent Addition: Add 20 mL of anhydrous THF, followed by this compound (2.73 g, 10.0 mmol, 1.0 eq), phenylacetylene (1.23 g, 12.0 mmol, 1.2 eq), and triethylamine (2.8 mL, 20.0 mmol, 2.0 eq).
-
Reaction Execution:
-
Stir the mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
The formation of triethylammonium iodide salt will be visible as a precipitate.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1N HCl (2 x 20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography (eluent: pure hexane) to obtain the desired product.[12]
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules in the agrochemical sector. Its differentiated halogen reactivity allows for selective functionalization via robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this key intermediate in the design and synthesis of novel, high-value fungicidal agents and other crop protection chemicals. The exploration of its utility in other coupling reactions, such as Buchwald-Hartwig amination, further expands its potential in creating diverse chemical libraries for high-throughput screening.
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isofetamid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2017060321A1 - Use of pydiflumetofen for the reduction of mycotoxin contamination in plants - Google Patents [patents.google.com]
- 7. WO2017060499A1 - Use of pydiflumetofen for the reduction of mycotoxin contamination in plants - Google Patents [patents.google.com]
- 8. ZA201803013B - Use of pydiflumetofen for the reduction of mycotoxin contamination in plants - Google Patents [patents.google.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Suzuki coupling of 1,3-dichloro-5-iodobenzene
Introduction for the Researcher
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules for pharmaceuticals and materials science. The Suzuki-Miyaura coupling of a substrate like 1,3-dichloro-5-iodobenzene is a classic example where chemo-selectivity is paramount. The goal is to leverage the differential reactivity of carbon-halogen bonds to achieve a C-C bond formation exclusively at the iodo-position, leaving the two chloro-substituents untouched for subsequent transformations.
However, achieving high yields in this selective coupling can be challenging. Low conversion, competitive side reactions, and loss of selectivity are common hurdles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will delve into the mechanistic reasons behind these problems and provide actionable, field-proven protocols to optimize your reaction outcomes.
The Core Challenge: Understanding C-X Bond Reactivity
Before troubleshooting, it's crucial to grasp the underlying principle governing selectivity. The first and often rate-determining step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The rate of this step is highly dependent on the nature of the halogen.
The reactivity trend is overwhelmingly: C–I > C–Br > C–Cl .[2]
This is due to two primary factors:
-
Bond Dissociation Energy: The C-I bond is significantly weaker than the C-Cl bond, requiring less energy to break.
-
Polarizability & Electronegativity: The C-I bond is more polarizable and the iodine atom is less electronegative than chlorine. This facilitates a more favorable electrostatic interaction between the palladium catalyst and the substrate during the oxidative addition step.[1]
Our entire strategy revolves around exploiting this kinetic preference. We want to find conditions that are energetic enough to activate the C-I bond efficiently but mild enough to leave the more robust C-Cl bonds intact.
Troubleshooting Guide & FAQs
Question 1: My starting material (this compound) is not being fully consumed, leading to low yield. What's going wrong?
This issue points to a problem with the overall activity of your catalytic system.
Answer: Incomplete conversion is typically caused by catalyst inhibition, deactivation, or suboptimal reaction conditions that prevent the catalytic cycle from turning over efficiently.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Oxidation: Presence of oxygen can oxidize Pd(0) to Pd(II) prematurely or lead to the formation of palladium black, which has poor catalytic activity.[3] Solution: Ensure your entire setup is rigorously degassed. Use freeze-pump-thaw cycles for your solvent or bubble a stream of argon or nitrogen through the solvent for at least 15-20 minutes before use.[4] Maintain a positive pressure of inert gas throughout the reaction.[4]
-
Poor Ligand Choice: For a reaction involving a relatively reactive C-I bond, a standard ligand like triphenylphosphine (PPh₃) is often sufficient. However, if the reaction is sluggish, the ligand may be dissociating or decomposing. Solution: Consider using a slightly more robust ligand or a pre-catalyst. See the table below for options.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While high temperatures can drive reactions to completion, they can also accelerate catalyst decomposition.[4] Solution: If you suspect decomposition, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.
-
Insoluble Base: If the base is not soluble in the reaction medium, it cannot effectively participate in the transmetalation step.[4][5] This slows the entire cycle. Solution: Use a base known to have good solubility or use a biphasic system (e.g., Toluene/Water) with vigorous stirring to ensure an adequate interface for the reaction to occur.[4][5]
-
-
Reagent Quality:
-
Wet Solvents/Reagents: Water is necessary for some base systems (like aqueous K₂CO₃), but excess water can promote unwanted side reactions. Solution: Use anhydrous solvents if employing an anhydrous base like K₃PO₄.[4]
-
Boronic Acid Quality: Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation.[3] Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol ester (BPin).[3][4]
-
Question 2: My starting material is consumed, but my yield of the desired mono-coupled product is still low. I see evidence of a di-coupled product (reaction at both C-I and C-Cl sites). How do I improve selectivity?
This is the central challenge of this reaction. It indicates your conditions are too harsh, overcoming the intrinsic reactivity difference between the C-I and C-Cl bonds.
Answer: Achieving selectivity requires fine-tuning the reaction conditions to favor the kinetically preferred C-I activation while minimizing the slower C-Cl activation.
Strategies for Enhancing Selectivity:
-
Temperature Control (The Most Critical Factor): The energy barrier for C-Cl activation is higher than for C-I. By lowering the reaction temperature, you can provide enough energy to overcome the C-I barrier while keeping the C-Cl activation rate negligible.
-
Recommendation: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction closely. Avoid high temperatures (e.g., >100-110 °C) which are often required for aryl chlorides.[6]
-
-
Judicious Choice of Catalyst and Ligand: Highly active catalyst systems designed for difficult couplings (like activating aryl chlorides) can obliterate selectivity here.
-
Recommendation: Avoid overly active, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in your initial screen, as these are specifically designed to facilitate the difficult oxidative addition of C-Cl bonds.[4][7] Start with a less reactive, "classic" system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ . These systems have a greater kinetic preference for the more reactive C-I bond.[8]
-
-
Reaction Time: Monitor the reaction by TLC or GC-MS. Once the this compound is consumed, stop the reaction. Prolonged heating will inevitably begin to drive the slower coupling at the C-Cl positions.
Troubleshooting Workflow for Selectivity Issues
Caption: A workflow for troubleshooting low yields.
Question 3: I'm observing significant side products, primarily homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?
These side reactions compete with your desired cross-coupling, consuming your reagents and complicating purification.
Answer:
-
Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R): This occurs when two molecules of your boronic acid couple together. It is often promoted by the presence of oxygen and/or excess Pd(II) species in the reaction mixture.[3]
-
Solution: The most effective solution is meticulous degassing of all solvents, reagents, and the reaction vessel before adding the palladium catalyst.[4] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) sources which require in-situ reduction.
-
-
Protodeboronation (R-B(OH)₂ → R-H): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your coupling partner. It is typically caused by excess water, overly harsh basic conditions, or high temperatures.[4][9][10]
-
Solutions:
-
Use a Milder Base: If using a strong base like NaOH or KOH, consider switching to a milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[4][5]
-
Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions. Use a non-aqueous solvent like dioxane or THF and an anhydrous base like K₃PO₄.[4][9]
-
Use Boronic Esters: As mentioned before, boronic esters (especially pinacol esters) are more stable and less prone to protodeboronation than their corresponding boronic acids.[3][4]
-
-
Comparative Data Tables
Table 1: Palladium Catalyst & Ligand Selection Guide
| Catalyst / Ligand System | Typical Use Case | Suitability for Selective C-I Coupling |
| Pd(PPh₃)₄ | General purpose, good for reactive halides (iodides, bromides).[11] | Excellent Starting Point. Generally shows good selectivity for C-I over C-Cl under moderate conditions. |
| Pd(OAc)₂ + PPh₃ | In-situ generation of the active catalyst. Cost-effective.[5] | Good Alternative. Similar selectivity profile to Pd(PPh₃)₄. |
| Pd₂(dba)₃ + FcPPh₂ | Effective for coupling polychlorinated aromatics with good selectivity.[8][12] | Advanced Option. If standard methods fail, this has shown promise for selective reactions.[8] |
| PdCl₂(dppf) | Robust catalyst, good for a range of couplings.[6] | Use with Caution. More active than PPh₃-based systems; may reduce selectivity. |
| Pd₂(dba)₃ + Buchwald Ligands | Highly active systems for challenging couplings, especially aryl chlorides.[7] | Not Recommended for Initial Screening. High activity is likely to cause over-reaction and loss of selectivity. |
Table 2: Base and Solvent Considerations
| Base | Common Solvent(s) | Characteristics & Use Case |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O[5][9] | Standard Choice. A moderately strong, inexpensive base. Requires water for solubility and activity.[5] |
| K₃PO₄ | Dioxane, Toluene, THF[4][5] | Excellent for Anhydrous Conditions. A strong, non-nucleophilic base. Good for sensitive substrates prone to hydrolysis.[4] |
| Cs₂CO₃ | Dioxane, THF, DMF[5] | A stronger, more soluble carbonate. Can sometimes improve yields in sluggish reactions but is more expensive.[5] |
| NaOH / KOH | Toluene/H₂O, Ethanol/H₂O | Use with Caution. Very strong bases that can promote side reactions like protodeboronation or ester hydrolysis.[5] |
Optimized Experimental Protocol (Starting Point)
This protocol is designed as a robust starting point to maximize selectivity for the C-I coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv, 2-5 mol%)
-
K₂CO₃ (2.0 - 3.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 or 5:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[4][5]
-
Solvent Addition & Degassing: Add the degassed toluene and water via syringe. Vigorously stir the mixture and bubble argon through the solution for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: With the flask under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS (e.g., every 1-2 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Selectivity
Caption: Suzuki cycle for this compound.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,3-dichloro-5-iodobenzene from a Reaction Mixture
Introduction
Welcome to the technical support guide for the purification of 1,3-dichloro-5-iodobenzene (CAS No: 3032-81-3). This document is designed for researchers, chemists, and drug development professionals who are synthesizing this key chemical intermediate and facing challenges in its isolation and purification. This compound is a valuable building block in organic synthesis, often used in the creation of complex molecules through cross-coupling reactions.[1][2]
The most common route to this compound is the Sandmeyer reaction, starting from 3,5-dichloroaniline.[3][4] While effective, this synthesis can generate a range of impurities that complicate the purification process. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, supplemented with detailed protocols and the underlying chemical principles.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is a discolored (yellow to brown) oil or a low-melting solid. How do I remove the impurities?
Answer: This is the most common issue and typically indicates the presence of unreacted starting materials, reaction byproducts, or residual solvents. The target compound, this compound, should be a white to pale yellow crystalline solid with a melting point of approximately 56-58 °C.[2] Deviation from this suggests impurities are depressing the melting point.
The primary impurities from a Sandmeyer reaction often include:
-
3,5-Dichlorophenol: Formed by the reaction of the intermediate diazonium salt with water.[4][5] This is a polar, acidic impurity.
-
Unreacted 3,5-Dichloroaniline: The starting material for the synthesis. This is a basic impurity.
-
Biaryl compounds: Formed from radical side reactions of the diazonium salt.[4]
-
Residual Copper Salts: If a copper catalyst was used.[6]
A logical workflow for purification is essential. First, an aqueous workup should be performed, followed by either recrystallization or column chromatography.
Caption: General purification workflow for this compound.
Method A: Purification by Recrystallization
Recrystallization is effective if the product constitutes the major component of the solid and the impurities have different solubility profiles.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. The charcoal will adsorb colored impurities.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Method B: Purification by Column Chromatography
Column chromatography is a more powerful technique for separating compounds with different polarities and is ideal for oily products or complex mixtures.[8][9] The stationary phase is typically polar (silica gel), so non-polar compounds elute first.[10]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, optimize the mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the product has an Rf value of ~0.3-0.4 and is well-separated from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[11] Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and add a layer of sand on top to protect the surface.[8]
-
Sample Loading: Dissolve the crude product in the minimum amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds based on their polarity. This compound, being relatively non-polar, should elute before more polar impurities like 3,5-dichlorophenol.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Compound | Structure | Polarity | Expected Elution Order (Normal Phase) |
| This compound | Clc1cc(I)cc(Cl)c1 | Low | First |
| 3,5-dichloroaniline | Nc1cc(Cl)cc(Cl)c1 | Medium | Second |
| 3,5-dichlorophenol | Oc1cc(Cl)cc(Cl)c1 | High | Last |
| Caption: Elution order of product and common impurities in normal-phase column chromatography. |
Question 2: My recrystallization attempt resulted in very low recovery of the product. What went wrong?
Answer: Low recovery during recrystallization is a frequent problem that can often be rectified. The primary causes are:
-
Using Excessive Solvent: Adding too much hot solvent will keep the product dissolved even after cooling, drastically reducing the yield. Solution: Use the absolute minimum volume of hot solvent needed to dissolve the crude material.[7]
-
Incorrect Solvent Choice: The ideal solvent should exhibit a large difference in solute solubility between hot and cold temperatures. If the product is too soluble at low temperatures, recovery will be poor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper along with the impurities. Solution: Use a pre-heated funnel and receiving flask and perform the filtration as quickly as possible.[7]
-
Washing with Room-Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of the purified product. Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]
Caption: Decision tree for troubleshooting low recrystallization yield.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
The most prevalent laboratory synthesis is the Sandmeyer reaction .[4] This multi-step process involves:
-
Diazotization: The starting material, 3,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5][12]
-
Iodination: The diazonium salt solution is then added to a solution containing an iodide source, typically potassium iodide (KI). Unlike other Sandmeyer reactions (chlorination, bromination), the iodination step often does not require a copper catalyst.[3][6] The diazonium group is an excellent leaving group, and its displacement by iodide, with the evolution of nitrogen gas, yields the final product.[4]
Expected Byproducts:
-
3,5-Dichlorophenol: From the reaction of the diazonium salt with water, especially if the temperature is not kept low.[5]
-
Azo Compounds: Formed by the coupling of the diazonium salt with unreacted aniline or other aromatic species.
-
Dehalogenation/Protodeiodination Products: Minor impurities where one of the halogen atoms is replaced by hydrogen.
Q2: How can I reliably assess the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point that matches the literature value (56-58 °C) is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and be depressed.
-
Gas Chromatography (GC): GC is an excellent quantitative method to determine the purity of volatile compounds. A GC analysis will show the area percentage of the main product peak relative to any impurity peaks. Commercial suppliers often specify purity as ≥98.0%(GC).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the compound and detect proton-containing impurities. The spectrum for this compound is simple and characteristic.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the identity of the compound by matching its spectrum to a reference.[14]
| Property | Value | Source |
| CAS Number | 3032-81-3 | [15][16] |
| Molecular Formula | C₆H₃Cl₂I | [15] |
| Molecular Weight | 272.90 g/mol | |
| Appearance | White to yellow crystalline powder | [14] |
| Melting Point | 56-58 °C |
Caption: Key physical and chemical properties of this compound.
Q3: What are the best practices for handling and storing purified this compound?
Proper handling and storage are crucial to maintain the purity of the compound.
-
Handling: this compound is classified as an irritant, causing skin and eye irritation.[15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
Storage: The compound can be light-sensitive.[2] It should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Sealing the container under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation over long-term storage.
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloroiodobenzene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. A13192.22 [thermofisher.com]
- 15. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound(3032-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 17. This compound | 3032-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Sonogashira Reaction with 1,3-Dichloro-5-iodobenzene
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira reaction with the challenging substrate, 1,3-dichloro-5-iodobenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic troubleshooting guide and FAQ, addressing the specific issues you are likely to encounter in your work.
Frequently Asked Questions (FAQs)
Q1: I am planning a Sonogashira reaction with this compound. Which halogen is expected to react selectively?
A1: In a Sonogashira coupling reaction, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl[1][2]. Therefore, you can expect a highly selective reaction at the carbon-iodine (C-I) bond of this compound under standard Sonogashira conditions. The carbon-chlorine (C-Cl) bonds are significantly less reactive and will typically remain intact, allowing for the selective synthesis of 3,5-dichloro-1-(alkynyl)benzenes. This chemoselectivity is a cornerstone of using polyhalogenated compounds in multi-step syntheses.
Q2: What are the most common side products I should be aware of when running a Sonogashira reaction with this compound?
A2: The primary side products of concern are:
-
Glaser-Hay Homocoupling Product: This is the symmetrical 1,3-diyne formed from the oxidative coupling of your terminal alkyne[3]. This is particularly prevalent in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen[4].
-
Hydrodehalogenation Products: Under certain conditions, you may observe the reduction of the aryl halides. This can lead to the formation of 1,3-dichlorobenzene from your starting material, or the corresponding dechlorinated product from your desired coupled product. This is more likely to occur at higher temperatures and with certain catalyst/ligand combinations[5].
-
Di-alkynylated Product: While the C-Cl bonds are less reactive, under forcing conditions (e.g., high temperatures, prolonged reaction times, or with highly active catalyst systems), you might see a small amount of a second Sonogashira coupling at one of the C-Cl positions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Coupled Product
This is one of the most common issues. Let's break down the potential causes and solutions in a systematic way.
Initial Checks:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed[6].
-
Reagent Quality:
-
Palladium Catalyst: Use a fresh, reputable source of palladium catalyst. Older catalysts can lose activity.
-
Copper(I) Iodide: If you are using a copper co-catalyst, be aware that CuI can oxidize over time. A white or off-white powder is ideal; a greenish tint suggests oxidation.
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and free of peroxides. Consider using a freshly opened bottle or distilling it.
-
Terminal Alkyne: Ensure your alkyne is pure and free from dimerization or polymerization.
-
Troubleshooting Workflow for Low Yield:
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for 1,3-Dichloro-5-iodobenzene Coupling Reactions
Welcome to our dedicated technical support center for optimizing cross-coupling reactions with 1,3-dichloro-5-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions you might have when working with this compound in cross-coupling reactions.
Q1: Which halogen on this compound will react first in a palladium-catalyzed cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a Pd(0) catalyst. The general reactivity trend for aryl halides in these reactions is I > Br > OTf > Cl.[1] Consequently, you can expect selective activation and coupling at the iodine-bearing position under standard cross-coupling conditions.
Q2: How do the two chlorine atoms on the benzene ring influence the reaction?
A2: The two chlorine atoms are electron-withdrawing groups. This electronic effect makes the aryl iodide more electron-deficient, which generally accelerates the oxidative addition step—often the rate-determining step in the catalytic cycle.[2] This can lead to higher reactivity compared to iodobenzene itself. However, the chlorine atom ortho to the iodine may introduce some steric hindrance, which could influence your choice of ligand.
Q3: Is it possible to achieve a second coupling at one of the C-Cl positions?
A3: While selective mono-coupling at the C-I bond is the favored pathway, achieving a subsequent coupling at a C-Cl position is challenging and requires more forcing conditions.[3] Specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures would be necessary to activate the more robust C-Cl bonds.[3][4] For selective mono-coupling, it is crucial to control the stoichiometry of your coupling partner and monitor the reaction progress carefully.
Q4: What are the most suitable cross-coupling reactions for functionalizing this compound?
A4: The Suzuki-Miyaura, Heck, and Sonogashira reactions are three of the most versatile and widely used methods for forming new carbon-carbon bonds with aryl halides like this compound.[5][6][7] These reactions allow for the introduction of aryl/vinyl (Suzuki-Miyaura), vinyl (Heck), and alkynyl (Sonogashira) moieties with high efficiency and functional group tolerance.
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer-based guide to troubleshoot common problems you may encounter during your experiments.
Low or No Product Yield
Q5: My reaction is showing very low or no conversion of the this compound. What are the likely causes and how can I fix it?
A5: This is a common issue that can often be traced back to a few key factors:
-
Inactive Catalyst: The active Pd(0) species is susceptible to deactivation by oxygen.
-
Inefficient Catalyst System (Palladium Source and Ligand): The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For an electron-deficient substrate like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or DavePhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IPent) are often effective.[3][4] These ligands promote oxidative addition and reductive elimination. Consider screening a few different ligands to find the optimal one for your specific transformation.
-
-
Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of the Suzuki reaction) and its effectiveness is highly dependent on the solvent.[9]
-
Solution: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often used.[5][6] The solubility of the base is key; for Suzuki reactions, a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water can improve the solubility of inorganic bases and facilitate the reaction.[9]
-
-
Low Reaction Temperature: While the substrate is activated, the overall reaction may still require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., in 20 °C increments) while monitoring the reaction progress.
-
Formation of Side Products
Q6: I am observing significant side products, such as homocoupling of my coupling partner or dehalogenation of the starting material. How can I minimize these?
A6: The formation of side products directly impacts your yield and complicates purification. Here’s how to address common side reactions:
-
Homocoupling: This is particularly common for boronic acids in Suzuki reactions (forming a biaryl from the boronic acid) and terminal alkynes in Sonogashira reactions (Glaser coupling).[8]
-
Solution: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of all reagents and solvents is the most effective preventative measure.[8] In Sonogashira reactions, using a copper co-catalyst (e.g., CuI) can favor the desired cross-coupling over alkyne homocoupling.[6] However, if homocoupling persists, copper-free Sonogashira conditions can be explored.
-
-
Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom.
-
Solution: This can be caused by a hydride source in the reaction mixture (e.g., from the solvent or base) or an inefficient catalyst that favors this pathway. Try using a milder base or lowering the reaction temperature. Employing a more efficient and sterically demanding ligand can also help to favor the desired cross-coupling.[8]
-
-
Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: This is often caused by an insufficient ligand-to-palladium ratio, leading to unprotected palladium species that aggregate. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). High temperatures can also accelerate decomposition, so finding the optimal temperature is key.[10]
-
Optimizing Catalyst Loading: A Data-Driven Approach
The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. While higher loadings can lead to faster reactions, they also increase costs and the potential for side reactions.[11] Conversely, very low loadings may result in incomplete conversion.
The following table provides a starting point for catalyst systems and loading ranges for the coupling of aryl iodides, which can be adapted for this compound.
| Coupling Reaction | Palladium Precursor | Ligand | Typical Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 0.5 - 2 | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 |
| Pd(PPh₃)₄ | - | 1 - 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | 1 - 3 | NEt₃ or K₂CO₃ | DMF or Acetonitrile | 80 - 120 |
| Herrmann's Catalyst | - | 0.1 - 1 | NaOAc | DMA | 100 - 130 | |
| Sonogashira | PdCl₂(PPh₃)₂ | - | 1 - 3 | NEt₃ or DIPEA | THF or Toluene | Room Temp - 60 |
| Pd(PPh₃)₄ | - | 1 - 5 | NEt₃ | THF | Room Temp - 50 |
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is essential for effective troubleshooting. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized Catalytic Cycle for Cross-Coupling
Experimental Protocols: Starting Points for Optimization
The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for your specific coupling partner and desired outcome.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and the ligand (e.g., P(o-tolyl)₃, 0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (e.g., DMF, 3 mL), the alkene (1.5 mmol), and the base (e.g., NEt₃, 1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove any palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., NEt₃, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature, or heat gently if required, and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing the Solubility of 1,3-Dichloro-5-iodobenzene in Organic Solvents
An in-depth technical guide from the Bench to the Boardroom.
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of dissolving 1,3-dichloro-5-iodobenzene in organic solvents. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot solubility issues with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your compound is the first step in troubleshooting solubility. This compound is a solid at room temperature with a relatively high molecular weight for a substituted benzene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3032-81-3 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₂I | [1][5] |
| Molecular Weight | 272.9 g/mol | [1][5] |
| Appearance | White to yellow or tawny-off-white crystalline powder | [2][5] |
| Melting Point | 53-61 °C | [2][5] |
Q2: Why is this compound often difficult to dissolve?
The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like ".[6] This means that substances with similar polarities are more likely to be soluble in one another.
This compound is a halogenated aromatic compound.[1] The symmetrical placement of two chlorine atoms and one iodine atom on the benzene ring results in a molecule with low overall polarity. While the individual C-Cl and C-I bonds are polar, the molecular geometry can lead to a cancellation of dipole moments, rendering the molecule largely non-polar. Therefore, it will exhibit poor solubility in polar solvents but good solubility in non-polar or weakly polar organic solvents.[7][8][9]
Caption: Polarity matching is key for solubility.
Troubleshooting Guide: From Insoluble to Solution
This section provides a systematic approach to resolving solubility challenges in a question-and-answer format that mirrors the workflow of a research scientist.
Issue: My compound is not dissolving in my chosen solvent at room temperature.
This is the most common issue encountered. The solution involves a logical progression from simple solvent substitution to more advanced techniques.
Caption: A systematic workflow for troubleshooting solubility.
Causality: The most direct path to solubility is selecting a solvent with a polarity that closely matches the non-polar nature of this compound. Halogenated aromatic compounds generally dissolve well in other aromatic, halogenated, or non-polar aliphatic solvents.[6][8][10]
Recommended Solvents:
Table 2: Recommended Solvent Classes for this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aromatic | Toluene, Benzene, Xylenes | High | Strong π-π stacking and van der Waals interactions between similar aromatic rings. |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | High | Favorable dipole-dipole and dispersive forces between halogenated compounds.[11] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have low to moderate polarity and can effectively solvate non-polar compounds. |
| Non-Polar Aliphatic | Hexanes, Heptane | Moderate | Solvation is driven purely by weak van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | Mismatch in polarity limits solubility. |
| Polar Protic | Ethanol, Methanol | Very Low | Strong hydrogen bonding in the solvent excludes the non-polar solute. |
Causality: For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] The solubility of organic solids in organic solvents often increases exponentially with temperature.[13][14]
Experimental Protocol: Temperature Screening
-
Preparation: Add a known excess amount of this compound to a vial, ensuring undissolved solid is visible.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.
-
Heating: Place the sealed vial on a calibrated hotplate stirrer. Increase the temperature in controlled increments (e.g., 5-10 °C).
-
Equilibration: Stir the solution at each temperature for 15-20 minutes to allow it to reach equilibrium.
-
Observation: Note the temperature at which all the solid completely dissolves. This provides a qualitative measure of solubility at that temperature.
-
Safety: Always perform heating in a well-ventilated fume hood. Be aware of the solvent's boiling point to avoid over-pressurizing the vial. Consult the Safety Data Sheet (SDS) for handling information.[15][16][17]
Causality: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to modify the overall properties of the solvent system.[18] By mixing a good solvent (e.g., DCM) with a poor-but-necessary solvent for a subsequent reaction (e.g., ethanol), you can create a mixture with an intermediate polarity that successfully dissolves the compound.[19][20][21]
Experimental Protocol: Co-Solvent Screening
-
Primary System: Place your required amount of this compound in a flask with the primary (but poor) solvent.
-
Co-Solvent Addition: While stirring, add a "good" solvent (e.g., Toluene or DCM) dropwise.
-
Observation: Continue adding the co-solvent until the solute fully dissolves.
-
Quantification: Record the final volume ratio of the two solvents. This ratio provides a starting point for your experimental solvent system. Aim for the minimum amount of co-solvent necessary to achieve dissolution.
Issue: My compound dissolves, but the process is extremely slow.
A slow dissolution rate can be a significant bottleneck in experimental workflows. This is typically a kinetic, rather than a thermodynamic, problem. The rate of dissolution is influenced by factors like surface area and the efficiency of mass transfer from the solid surface to the bulk solution.[22][23]
Causality: Stirring or shaking the mixture continuously disrupts the saturated layer of solvent at the solid-liquid interface, replacing it with fresh, unsaturated solvent. This maintains a high concentration gradient and accelerates the dissolution process.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid.[24][25] This process generates intense local heating, pressure, and mechanical shear forces that break down solute aggregates and increase the effective surface area, dramatically speeding up dissolution.[25][26] While sonication primarily enhances the rate of dissolution, it can sometimes give the appearance of increased solubility by creating a very fine suspension of particles that may not be visible.[27][28]
Experimental Protocol: Using a Sonication Bath
-
Preparation: Prepare the solute-solvent mixture in a thin-walled glass vial or flask.
-
Immersion: Place the vessel in the ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the vessel.
-
Activation: Turn on the sonicator. Most sonicators have a "de-gas" function; running this for a few minutes can improve efficiency.
-
Duration: Sonicate in short bursts (e.g., 2-5 minutes) and observe the sample.
-
Temperature Control: Be aware that sonication can heat the sample. If your process is temperature-sensitive, use an ice-water bath or a temperature-controlled sonicator.
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | CAS#:3032-81-3 | Chemsrc [chemsrc.com]
- 4. 3032-81-3|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. quora.com [quora.com]
- 7. embibe.com [embibe.com]
- 8. organicmystery.com [organicmystery.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. ijpbr.in [ijpbr.in]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Co-solvent: Significance and symbolism [wisdomlib.org]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 25. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 26. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dichloro-5-iodobenzene
Welcome to the technical support guide for 1,3-dichloro-5-iodobenzene (CAS No: 3032-81-3). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability, proper storage, and successful application of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
This compound is stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, it is sensitive to light.[2][3][4] For long-term stability, it is imperative to store the material in a cool, dry, and well-ventilated area, specifically away from direct sunlight and incompatible substances such as strong oxidizing agents.[1][2][5] Some suppliers also recommend storage under an inert gas atmosphere to prevent potential degradation from air exposure. Keeping the container sealed in a dry environment is crucial.[4]
Q2: What is the expected appearance of high-purity this compound?
High-purity this compound is typically a crystalline powder.[6] The color can range from white and off-white to cream, yellow, or even pale brown or green.[1][6] Significant deviation from this, such as a dark brown or tar-like appearance, may indicate degradation.
Q3: What are the primary safety hazards associated with this compound?
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5][7][8] It is also harmful if swallowed or in contact with skin.[2][9] Therefore, standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn during handling.[1][5][7] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Q4: What are the common decomposition products?
Upon thermal decomposition or in a fire, this compound can release irritating and toxic gases.[1][5] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[1][2][5]
Q5: What are the primary applications of this compound in research and development?
Due to its trifunctional nature (possessing chloro, iodo, and aromatic C-H sites), this compound is a valuable building block in organic synthesis. The different reactivities of the C-I and C-Cl bonds make it a strategic precursor for sequential cross-coupling reactions, such as the Suzuki coupling, to create complex multi-substituted aromatic compounds like trisarylbenzenes.[10] It is frequently used in the development of pharmaceuticals and advanced materials.[11][12][13][14]
Summary of Key Data
| Property | Value | Source(s) |
| CAS Number | 3032-81-3 | [1] |
| Molecular Formula | C₆H₃Cl₂I | [1][8] |
| Molecular Weight | 272.89 g/mol | [1][8] |
| Appearance | White to yellow/pale brown crystalline powder | [6] |
| Melting Point | 53-61 °C | [4][6] |
| Boiling Point | 127 °C @ 20 mmHg (20 torr) | [1][15] |
| Storage Temperature | Room temperature; cool, dark place recommended (<15°C) | [4] |
| Key Sensitivities | Light sensitive | [2][3][4] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unidentified spots.
-
Potential Cause: Degradation of the this compound starting material. The C-I bond is susceptible to cleavage, especially upon exposure to light, which can generate radical species or other impurities that interfere with the desired reaction pathway.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the reagent bottle was stored in a dark, cool, and dry place with the cap tightly sealed.
-
Use a Fresh Sample: If the reagent is old or has been stored improperly, it is best to use a fresh, unopened bottle.
-
Handle with Care: During weighing and addition to the reaction vessel, minimize exposure to bright, direct light. Use amber-colored glassware or cover the reaction flask with aluminum foil.
-
Purity Check: If possible, run a quick purity check on the starting material using GC, NMR, or melting point analysis. The melting point should be sharp and within the expected range (53-61°C).[4][6] A broad or depressed melting point suggests the presence of impurities.
-
Problem 2: The reagent, which should be a powder, has become discolored and clumpy.
-
Potential Cause: This is a strong indicator of degradation, likely due to a combination of light exposure and moisture. While the compound's color can range up to pale brown, significant darkening or a change in physical form suggests chemical impurity.
-
Troubleshooting Steps:
-
Discard and Replace: It is not advisable to use a reagent in this condition, as the impurities are unknown and could lead to unpredictable and failed reactions. The most reliable solution is to procure a fresh supply.
-
Review Storage Protocol: This issue points to a failure in the storage protocol. Ensure all lab personnel are aware of the compound's light and moisture sensitivity and that containers are properly sealed and stored in a designated dark, dry location.
-
Problem 3: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or fails to initiate.
-
Potential Cause: Besides reagent degradation, this can be due to catalyst poisoning or sub-optimal reaction conditions. Impurities in the this compound can act as catalyst poisons.
-
Troubleshooting Steps:
-
Confirm Reagent Purity: As detailed in Problem 1, ensure your starting material is of high purity. If necessary, consider recrystallizing a small amount of the material to remove impurities before use.
-
Inert Atmosphere: The C-I bond can be reactive under certain conditions. Ensure the reaction is performed under a rigorously maintained inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions that can deactivate the catalyst.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with many cross-coupling reactions.
-
Re-evaluate Catalyst System: Confirm that the chosen palladium catalyst, ligand, and base are appropriate for the specific transformation involving a sterically hindered and electron-deficient aryl halide.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound.
Example Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized, step-by-step methodology for a selective Suzuki-Miyaura coupling at the iodine position, illustrating best practices for handling this compound.
Objective: To selectively couple an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Place a stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to the flask. Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos facilitates the oxidative addition of the palladium catalyst to the C-I bond, which is more reactive than the C-Cl bonds, thus ensuring selectivity.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously. Causality Note: Heating is required to overcome the activation energy for the catalytic cycle.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3,5-dichloro-substituted biaryl product.
References
- 1. This compound(3032-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. 3032-81-3 CAS MSDS (3,5-Dichloroiodobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. A13192.22 [thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 12. medium.com [medium.com]
- 13. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene | CymitQuimica [cymitquimica.com]
- 14. chemimpex.com [chemimpex.com]
- 15. chembk.com [chembk.com]
removing residual palladium catalyst from 1,3-dichloro-5-iodobenzene reactions
Topic: Strategies for Removing Residual Palladium Catalyst from Reactions Involving 1,3-Dichloro-5-Iodobenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium catalysts from reactions involving this compound. As a highly functionalized and relatively non-polar starting material, purification of its reaction products presents unique challenges. This resource is designed to equip you with the knowledge to effectively reduce palladium contamination to acceptable levels for downstream applications, including active pharmaceutical ingredient (API) synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Question: After my cross-coupling reaction with this compound, a standard aqueous workup and extraction did not remove the palladium. My organic layer retains a dark color, and analysis shows high Pd levels. What should I do first?
Answer: This is a common issue, as many palladium complexes, especially those involving phosphine ligands, can be soluble in organic solvents and are not efficiently removed by simple extraction.[1] Your immediate goal is to remove the bulk of the insoluble and colloidal palladium species.
A highly effective and straightforward first step is filtration through a pad of Celite® (diatomaceous earth).[1][2] Palladium black, a common decomposition product, and other insoluble palladium species can be physically trapped by the fine porous structure of the Celite.[1][3]
Experimental Protocol: Filtration Through Celite
-
Prepare the Pad: Place a sintered glass funnel on a clean filter flask. Add a 1-2 cm thick layer of Celite to the funnel.
-
Pre-wet the Pad: Gently pour the solvent used in your reaction (e.g., THF, Toluene, Dichloromethane) over the Celite pad until it is fully wetted. Apply gentle vacuum to settle the pad, ensuring a flat, even surface.
-
Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Transfer: Carefully pour the diluted mixture onto the center of the Celite pad.
-
Wash: Rinse the reaction flask with fresh solvent and pour the washings over the Celite pad to ensure all of your product is collected. Continue washing the pad with additional solvent until all coloration is gone from the Celite.
-
Collect: The filtrate in the flask contains your crude product with a significantly reduced palladium load. This can then be taken forward for further purification, such as chromatography or scavenging.
Question: I performed column chromatography on my crude product, but my "pure" fractions are still contaminated with palladium. Why did this happen, and how can I fix it?
Answer: This is a frustrating but well-documented problem. Soluble, metal-organic palladium compounds can have polarities similar to the target molecule, causing them to co-elute during column chromatography.[1][4] Relying solely on silica gel chromatography is often insufficient for achieving the low parts-per-million (ppm) levels required for pharmaceutical applications.[4][5][6]
To resolve this, a metal scavenging step is highly recommended.[4][6] This can be done either before chromatography or, more effectively, on the pooled, contaminated fractions. Using a scavenger after chromatography ensures that you are treating a cleaner stream, which can improve the scavenger's efficiency.
Question: I've decided to use a palladium scavenger, but there are many types available. Which one should I choose for a product derived from this compound, and how do I optimize the process?
Answer: The choice of scavenger is critical. For palladium, scavengers functionalized with sulfur-containing groups are particularly effective due to the high affinity of sulfur for soft metals like palladium.[7][8] These are available on different backbones, such as silica or polystyrene.
| Scavenger Type | Functional Group | Backbone | Advantages | Considerations |
| Si-Thiol | 1-Propanethiol | Silica | Effective for various metals (Pd, Pt, Cu, Ag).[9] Good for general purpose scavenging. | May have lower capacity than multidentate scavengers. |
| Si-TMT / MP-TMT | Trimercaptotriazine (TMT) | Silica / Polystyrene | Highly efficient and selective for palladium.[9][10] Often considered the industry standard. | Polystyrene (MP) version may swell in certain solvents. |
| Dithiocarbamates | Dithiocarbamate | Reagent (forms precipitate) | Rapidly forms insoluble complexes with a wide range of metals.[11] | Requires filtration of a fine precipitate. |
| Activated Carbon | N/A (Adsorption) | Carbon | Broad-spectrum adsorbent, cost-effective.[12][13] | Can be non-selective and may adsorb the product, leading to yield loss.[9] |
Optimization Strategy:
-
Scavenger Screening: If possible, screen a few candidates (e.g., Si-TMT and activated carbon) on a small scale to see which provides the best performance with minimal product loss.
-
Loading (Equivalents): Start with a moderate loading, for example, 5-10 weight equivalents of scavenger relative to the mass of the residual palladium. The initial palladium concentration can be estimated or measured by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[5][6][13]
-
Time and Temperature: Most scavenging operations can be performed at room temperature with stirring for a few hours (e.g., 2-16 hours).[9] In some cases, gentle heating (e.g., 40-50 °C) can accelerate the process, but this should be tested to ensure product stability.
-
Solvent: The reaction solvent plays a significant role. Scavengers must be compatible with the solvent and the solvent must allow for good mass transfer to the scavenger surface. THF, DMF, and toluene are commonly used.[9][13]
Experimental Protocol: General Batch Scavenging
-
Dissolve the palladium-contaminated product in a suitable solvent.
-
Add the selected scavenger resin (e.g., MP-TMT, 50 wt% loading relative to the product).[9]
-
Stir the mixture at room temperature for 16 hours.[9]
-
Monitor the palladium concentration in the solution periodically by taking small aliquots, filtering, and analyzing via ICP-MS or a rapid fluorescence-based method.[5][13]
-
Once the desired palladium level is reached, filter the mixture to remove the scavenger resin.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so important in the pharmaceutical industry?
Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict limits on the amount of elemental impurities, including palladium, allowed in final drug products.[7][14] The permitted daily exposure (PDE) for palladium is low, which often translates to a concentration limit of around 10 ppm in the final API.[14] Beyond regulatory compliance, residual palladium can also interfere with or catalyze unwanted side reactions in subsequent synthetic steps.[7]
| Regulatory Guideline | Typical Oral Limit for Palladium |
| ICH Q3D | 100 µ g/day (Permitted Daily Exposure) |
| FDA / USP <232> | Corresponds to ~10 ppm in the API, depending on the daily dose.[14] |
Q2: What is the difference between homogeneous and heterogeneous palladium catalysts, and does it affect removal?
-
Homogeneous catalysts are soluble in the reaction medium (e.g., Pd(PPh₃)₄). They are often more active but are notoriously difficult to remove as they are molecularly dispersed with the product.
-
Heterogeneous catalysts are insoluble (e.g., Pd on carbon, Pd/C). In theory, they can be removed by simple filtration. However, leaching of soluble palladium species from the solid support into the reaction mixture is a known issue, meaning a subsequent scavenging step may still be necessary.[15]
For reactions involving this compound, homogeneous catalysts are common. Therefore, you should always anticipate the need for a dedicated palladium removal strategy beyond simple filtration.
Q3: Can I use recrystallization to remove palladium?
Yes, recrystallization can be an effective method, particularly if the palladium impurities are significantly less soluble in the crystallization solvent system than your product.[10] However, it is not always a reliable standalone technique. In some cases, palladium complexes can co-crystallize or get trapped within the crystal lattice of your product, making it difficult to reach very low ppm levels.[16] It is often used in combination with other methods, such as a precedent activated carbon or scavenger treatment, to enhance its effectiveness.
Q4: How can I accurately measure my residual palladium levels?
The gold standard for quantifying trace metal impurities in pharmaceutical development is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES).[5][6][17] These techniques offer high sensitivity and can accurately measure palladium concentrations down to parts-per-billion (ppb) levels. For in-process checks where speed is more critical than absolute accuracy, rapid fluorometric kits are also available.[5][13] It is crucial to have access to these analytical techniques to validate the effectiveness of your purification protocol.[5][6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sopachem.com [sopachem.com]
- 10. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 1,3-Dichloro-5-iodobenzene
Welcome to the technical support center for 1,3-dichloro-5-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this versatile intermediate from the laboratory bench to a larger scale. Scaling up chemical processes introduces challenges not always apparent in small-scale experiments, including issues with heat transfer, mass transport, reaction kinetics, and safety.[1][2][3] This document provides practical, field-proven insights in a question-and-answer format to help you navigate and troubleshoot these complexities effectively.
PART 1: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific problems you may encounter during the scale-up of reactions involving this compound.
Question 1: My cross-coupling reaction (e.g., Suzuki, Heck) yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue stemming from several interconnected factors. Let's break down the potential causes and solutions.
-
Potential Cause 1: Inefficient Heat Transfer.
-
Explanation: Exothermic cross-coupling reactions generate heat. In a small flask, this heat dissipates quickly due to a high surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, leading to poor heat removal.[2] This can cause localized overheating, leading to catalyst decomposition, formation of thermal byproducts, and reduced yield.
-
Recommended Solutions:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or addition funnel to add the limiting reagent slowly. This allows the reactor's cooling system to manage the heat generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, for an accurate reading of the reaction conditions.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.
-
-
-
Potential Cause 2: Inadequate Mixing.
-
Explanation: Efficient mixing is crucial for maintaining homogeneity in heterogeneous reactions (e.g., involving a solid base or catalyst). What works with a small magnetic stir bar may be insufficient in a large vessel, leading to "dead zones" with poor reagent distribution and localized concentration gradients.[2]
-
Recommended Solutions:
-
Mechanical Stirring: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure proper agitation for the reactor geometry.
-
Stir Rate Study: Experimentally determine the optimal stirring speed (RPM) that ensures good mixing without causing excessive shear, which could degrade the catalyst.
-
-
-
Potential Cause 3: Oxygen Sensitivity.
-
Explanation: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, especially at elevated temperatures.[4] While a quick nitrogen purge might suffice for a small flask, it is often inadequate for larger volumes where the headspace is significant.
-
Recommended Solutions:
-
Thorough Degassing: Degas the solvent and the reaction mixture rigorously. The "sparge and fill" method (bubbling an inert gas through the solvent for an extended period followed by backfilling with the same gas) is highly effective. For aqueous bases, ensure they are also degassed prior to addition.[4]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process, including reagent addition and sampling.[4]
-
-
Troubleshooting Workflow: Low Yield in Cross-Coupling
This diagram outlines a logical approach to diagnosing the cause of low yield during scale-up.
Caption: Troubleshooting Decision Tree for Low Yield.
Question 2: I'm attempting a Grignard reaction with this compound at scale, but the reaction is difficult to initiate and I'm seeing significant formation of a homocoupling (Wurtz) byproduct. What should I do?
Answer: Grignard reagent formation is notoriously sensitive, and these issues are amplified at scale. The C-I bond is reactive enough for this transformation, but success hinges on meticulous control of the reaction environment.
-
Potential Cause 1: Inactive Magnesium Surface.
-
Explanation: A passivating layer of magnesium oxide on the surface of the magnesium turnings prevents the reaction from starting. While methods like adding a crystal of iodine work at the bench, they can be less reliable at scale.[5]
-
Recommended Solutions:
-
Mechanical Activation: Before adding the solvent, stir the dry magnesium turnings vigorously under an inert atmosphere. The abrasion can help break up the oxide layer.
-
Chemical Activation: Use a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh metal surface. The bubbling is a clear visual indicator of activation.
-
Pre-addition of Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.[6]
-
-
-
Potential Cause 2: Wurtz Homocoupling.
-
Explanation: This is a major side reaction where the newly formed Grignard reagent (ArMgI) reacts with unreacted starting material (ArI).[5][7] This is often caused by high local concentrations of the iodobenzene and slow initiation.
-
Recommended Solutions:
-
Reverse Addition: Add the magnesium turnings to a solution of this compound. This keeps the concentration of the halide low relative to the magnesium surface.
-
Continuous Process: For larger scales, a continuous process where the halide solution is flowed through a packed bed of magnesium can significantly improve selectivity and reduce Wurtz coupling.[7]
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate the undesired side reaction. Do not apply excessive heat to force the reaction to start.[5]
-
-
Question 3: My final product is difficult to purify. I'm seeing persistent palladium residues and closely-eluting impurities.
Answer: Purification is a critical, and often challenging, part of the scale-up process.[8][9]
-
Potential Cause 1: Palladium Contamination.
-
Explanation: Palladium catalysts can leach into the product stream. High levels of residual palladium are unacceptable, especially in pharmaceutical applications.
-
Recommended Solutions:
-
Palladium Scavengers: After the reaction is complete, treat the crude product mixture with a palladium scavenger. Common options include silica-based scavengers with functional groups like thiols or amines (e.g., 2,4,6-trimercaptotriazine).[10]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.
-
Crystallization: A well-designed crystallization step is often the most effective method for removing both palladium and other impurities at scale.
-
-
-
Potential Cause 2: Impurity Amplification.
-
Explanation: Minor side reactions that were negligible at the lab scale can become significant sources of impurities when the reaction is run for longer times or at higher temperatures during scale-up.[2]
-
Recommended Solutions:
-
Impurity Profiling: Use techniques like LC-MS to identify the structure of major impurities. Understanding their origin (e.g., from starting materials, side reactions) is key to preventing their formation.
-
Re-optimize Reaction Conditions: A slight modification of temperature, catalyst loading, or reaction time might be necessary at scale to minimize the formation of a specific impurity.
-
Recrystallization: Carefully select a solvent system for recrystallization that leaves the impurities in the mother liquor.
-
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should consider for scale-up?
A1: Understanding the properties of your starting material is fundamental. This compound is a solid at room temperature with a relatively low melting point. This has implications for handling and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂I | [11][12] |
| Molecular Weight | 272.89 g/mol | [11][12] |
| Appearance | White to pale yellow crystalline solid | [13] |
| Melting Point | 53-61 °C | [11][13] |
| Boiling Point | ~258 °C at 760 mmHg | [11] |
| Solubility | Generally soluble in common organic solvents like THF, Toluene, DMF, and Dioxane. Poorly soluble in water. | [14][15] |
The key chemical feature is the differential reactivity of the C-I bond versus the C-Cl bonds. The C-I bond is significantly more reactive in oxidative addition to Pd(0) catalysts, allowing for selective functionalization at the 5-position in reactions like Suzuki, Heck, and Sonogashira couplings.[10][16][17]
Q2: For a large-scale Suzuki-Miyaura coupling, what catalyst and base combination do you recommend?
A2: For scale-up, robustness, cost, and ease of handling are paramount. While many sophisticated catalyst systems exist, a common and effective choice is a pre-catalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich Buchwald ligand if needed.[10] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over organic bases for large-scale work due to cost, lower toxicity, and easier removal during workup. A biphasic solvent system like Toluene/Water or DME/Water is common and facilitates product extraction and base removal.[10][18]
Q3: How do safety considerations change when moving from a 10g scale to a 10kg scale?
A3: Safety is the most critical aspect of scale-up. The potential hazards increase non-linearly with batch size.
-
Thermal Hazard Assessment: All scaled-up reactions, especially exothermic ones, require a formal thermal hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are used to determine the heat of reaction and the potential for a thermal runaway.[6]
-
Gas Evolution: Be aware of any gas evolution (e.g., from Grignard initiation or decomposition). Ensure the reactor is properly vented to avoid over-pressurization.[2]
-
Reagent Handling: Handling kilograms of reagents requires appropriate personal protective equipment (PPE), engineering controls (like fume hoods or ventilated enclosures), and established procedures for charging solids and liquids to the reactor. This compound is an irritant, and appropriate care should be taken.[19]
-
Emergency Procedures: Have a clear, documented plan for emergency shutdown and quenching of the reaction in case of an uncontrolled exotherm or other process deviation.
General Scale-Up Workflow
Caption: From Lab Bench to Production Plant.
PART 3: Experimental Protocol Example
Protocol: Kilogram-Scale Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and must be adapted and fully risk-assessed for specific equipment and conditions.
Reagents:
-
This compound (1.00 kg, 3.66 mol, 1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.25 mol%)
-
Triphenylphosphine [PPh₃] (0.5 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv), as a 2M aqueous solution
-
Toluene (10 L)
-
Deionized Water (for base solution)
Procedure:
-
Reactor Setup: Ensure a clean, dry 50 L glass-lined reactor equipped with an overhead mechanical stirrer, reflux condenser, internal temperature probe, nitrogen inlet, and addition port is ready.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging:
-
Charge the reactor with this compound (1.00 kg), the arylboronic acid, Pd(OAc)₂, and PPh₃.
-
Charge the toluene (10 L).
-
Begin stirring at a moderate speed (e.g., 150 RPM) to form a slurry.
-
-
Degassing: Sparge the slurry with nitrogen gas through a dip tube for 1 hour while stirring.
-
Base Addition:
-
Separately, prepare the 2M K₂CO₃ solution and degas it by sparging with nitrogen for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reactor via the addition port over 30-60 minutes, monitoring the internal temperature.
-
-
Reaction:
-
Heat the reactor jacket to raise the internal temperature to 80-85 °C.
-
Maintain the reaction at this temperature, under a positive nitrogen pressure, for 8-12 hours.
-
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to check for the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 L).
-
(Optional but recommended) Add a palladium scavenger or activated carbon and stir for 2-4 hours, then filter through a pad of Celite®.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to a smaller volume.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Cool the mixture to 0-5 °C and hold for several hours to maximize crystal formation.
-
Collect the solid product by filtration, wash with cold anti-solvent, and dry under vacuum.
-
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Scale-Up: What Goes Wrong? [rsc.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CAS#:3032-81-3 | Chemsrc [chemsrc.com]
- 12. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 13. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. This compound(3032-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 1,3-Dichloro-5-iodobenzene and 1-Bromo-3,5-dichlorobenzene in Modern Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision point that dictates synthetic strategy, efficiency, and cost. Polyhalogenated aromatic compounds are foundational building blocks, offering multiple, distinct reaction sites for sequential functionalization. This guide provides an in-depth, data-supported comparison of two such key intermediates: 1,3-dichloro-5-iodobenzene and 1-bromo-3,5-dichlorobenzene . We will dissect their relative reactivities in cornerstone C-C and C-N bond-forming reactions, moving beyond simple rules of thumb to explain the mechanistic causality behind their performance and providing actionable experimental protocols.
The Fundamental Principle: C-X Bond Activation
The reactivity of aryl halides in the most common transition-metal-catalyzed cross-coupling reactions is overwhelmingly dictated by the rate of the initial oxidative addition step.[1][2] In this step, a low-valent metal catalyst, typically Palladium(0), inserts into the carbon-halogen (C-X) bond, forming an organopalladium(II) complex and initiating the catalytic cycle.[1]
The propensity for this bond to break and for oxidative addition to occur is inversely related to the bond dissociation energy (BDE). The established trend for aryl halides is:
C-Cl (strongest bond) < C-Br < C-I (weakest bond) [3]
This fundamental principle predicts that the C-I bond of this compound will be significantly more labile and thus more reactive than the C-Br bond of 1-bromo-3,5-dichlorobenzene. The C-Cl bonds on both molecules are substantially stronger and are generally expected to remain intact under conditions that activate C-Br or C-I bonds.[2][4] This differential reactivity is not a limitation but a powerful tool for achieving chemoselectivity.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Transformations
We will now evaluate the performance of our two subject compounds in four critical synthetic transformations that form the bedrock of modern medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a pillar of synthetic chemistry.[5] The reactivity order for the halide partner is well-established: R-I > R-OTf > R-Br >> R-Cl.[1]
This hierarchy implies that this compound can be selectively coupled at the iodine position under conditions that leave the C-Br bond of 1-bromo-3,5-dichlorobenzene unreacted. This is not merely theoretical; experimental work on the closely related 1-bromo-3-chloro-5-iodobenzene has demonstrated highly selective Suzuki coupling at the C-I position, underscoring the power of this reactivity differential.[6] For 1-bromo-3,5-dichlorobenzene, more forcing conditions (higher temperatures, stronger bases, or more active catalysts) are required to achieve coupling at the C-Br bond.[7]
| Parameter | This compound | 1-Bromo-3,5-dichlorobenzene |
| Reactive Site | C-I | C-Br |
| Typical Temp. | 60-80 °C | 80-110 °C |
| Catalyst Loading | Typically lower (e.g., 0.5-2 mol%) | Often requires higher loading or more active catalysts |
| Selectivity | Excellent for C-I over C-Cl | Good for C-Br over C-Cl |
| Reaction Rate | Faster | Slower |
Table 1: Comparative performance in a typical Suzuki-Miyaura coupling reaction.
Representative Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring and monitor by TLC or GC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. Here, the reactivity difference between C-I and C-Br bonds is even more pronounced. Aryl iodides are highly reactive and can often undergo coupling at or near room temperature.[8][9] In contrast, aryl bromides almost invariably require heating to achieve reasonable reaction rates.[8] This significant temperature gap makes this compound an exceptional substrate for selective alkynylation, allowing the reaction to proceed with high fidelity at the iodo-position while preserving the chloro- and potentially other halo-substituents for subsequent transformations.
| Parameter | This compound | 1-Bromo-3,5-dichlorobenzene |
| Reactive Site | C-I | C-Br |
| Typical Temp. | Room Temperature to 40 °C | 60-100 °C |
| Co-catalyst | Copper(I) iodide (CuI) often used, but copper-free protocols are effective.[10] | CuI is generally required to increase the reaction rate.[8] |
| Side Reactions | Glaser-Hay homocoupling of the alkyne is a potential side reaction, minimized by strict anaerobic conditions.[9] | Homocoupling can be more prevalent due to higher required temperatures. |
| Selectivity | Outstanding for C-I over C-Cl | Good for C-Br over C-Cl |
Table 2: Comparative performance in Sonogashira coupling.
Representative Protocol: Copper-Free Sonogashira Coupling of this compound
-
Preparation: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 eq.), terminal alkyne (1.1 eq.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a Schlenk flask.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or dioxane) followed by a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 eq.) or TBAF (tetrabutylammonium fluoride, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature (25 °C) and monitor for completion (typically 6-24 hours). Gentle heating (40 °C) may be applied if the reaction is sluggish.
-
Work-up & Purification: Follow standard aqueous work-up and chromatographic purification as described for the Suzuki reaction.
Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds.[11] The catalytic cycle also begins with oxidative addition, and thus the C-I vs. C-Br reactivity trend holds true.[12] Experimental studies have confirmed that in substrates containing multiple different halogens, amination occurs selectively at the C-I bond.[13] While modern, highly active catalysts with sterically demanding biarylphosphine ligands can facilitate the amination of less reactive aryl bromides and even chlorides, the milder conditions required for aryl iodides offer superior functional group tolerance and can prevent decomposition of sensitive substrates.[14]
| Parameter | This compound | 1-Bromo-3,5-dichlorobenzene |
| Reactive Site | C-I | C-Br |
| Typical Temp. | 80-100 °C | 100-120 °C |
| Ligand Choice | A wide range of phosphine ligands are effective. | Often requires more specialized, electron-rich, and bulky ligands (e.g., XPhos, RuPhos).[14] |
| Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[12] | Similar bases are used, often in slightly higher excess. |
| Reaction Time | Generally faster. | Can be significantly slower. |
Table 3: Comparative performance in Buchwald-Hartwig amination.
Grignard Reagent Formation
Unlike palladium-catalyzed reactions, Grignard reagent formation involves direct reaction with magnesium metal.[15] The reactivity order of halogens remains I > Br > Cl.[16] Therefore, one would expect this compound to form the Grignard reagent more readily than its bromo-counterpart.
However, direct reaction with magnesium turnings can be difficult to control and may lead to side reactions like Wurtz coupling. A more precise and reliable method is the halogen-magnesium exchange , where a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl) is used to selectively swap with a more reactive halogen on the substrate.[17] This exchange reaction is typically performed at low temperatures to ensure high selectivity. The reactivity for this exchange follows the same trend, making the C-I bond of this compound the prime candidate for selective Grignard formation over the C-Br bond of 1-bromo-3,5-dichlorobenzene under identical, mild conditions.
Caption: Workflow for selective Grignard formation via halogen-magnesium exchange.
Representative Protocol: Selective Halogen-Magnesium Exchange
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Exchange: Slowly add a solution of i-PrMgCl in THF (1.05 eq.) dropwise, ensuring the internal temperature does not rise above -35 °C.
-
Stirring: Stir the resulting mixture at -40 °C for 1-2 hours. Formation of the Grignard reagent can be confirmed by quenching a small aliquot with I₂ (which would form 1,3-dichloro-2,5-diiodobenzene) and analyzing by GC-MS.
-
Application: The resulting Grignard solution, 3,5-dichlorophenylmagnesium iodide, is ready to be used in a subsequent reaction with an electrophile at low temperature.
Conclusion and Strategic Recommendations
-
For Chemoselectivity: this compound is the superior choice. Its C-I bond can be selectively functionalized under mild conditions that leave the C-Cl bonds untouched, and which are often too mild to activate the C-Br bond of its counterpart. This makes it ideal for complex, multi-step syntheses where sequential couplings are planned.
-
For Reaction Efficiency: Reactions involving this compound typically proceed faster, at lower temperatures, and may require lower catalyst loadings compared to 1-bromo-3,5-dichlorobenzene. This translates to higher throughput, lower energy costs, and potentially better functional group tolerance.
-
When to Use 1-Bromo-3,5-dichlorobenzene: This substrate remains a valuable and often more economical building block. It is perfectly suitable for syntheses where only a single functionalization is required at the bromo-position, or where the subsequent synthetic steps do not involve conditions mild enough to differentiate between C-I and C-Br bonds.
Ultimately, the choice between these two reagents is a strategic one. For intricate synthetic routes demanding precision and stepwise functionalization, the enhanced and selective reactivity of This compound provides a distinct and powerful advantage.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1,3-Dichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for the formation of carbon-carbon bonds. However, the choice of catalyst is critical, especially when dealing with substrates bearing multiple, differentially reactive halogen atoms such as 1,3-dichloro-5-iodobenzene.
This guide provides an in-depth technical comparison of palladium catalysts for the selective Suzuki coupling of this compound. We will delve into the mechanistic principles that govern selectivity, compare the performance of traditional and modern catalyst systems with supporting data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Challenge: Selective Coupling of a Polyhalogenated Arene
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. This reactivity follows a well-established trend: C-I > C-Br > C-OTf > C-Cl.[1] This hierarchy is the key to achieving selectivity in the coupling of this compound. The significantly weaker C-I bond allows for its preferential oxidative addition to a palladium(0) center under conditions that leave the more robust C-Cl bonds untouched.
The primary objective in the initial functionalization of this compound is to achieve selective mono-arylation at the iodo position, yielding a 3,5-dichloro-1-arylbenzene intermediate. This product can then be subjected to further diversification through subsequent cross-coupling reactions at the chloro positions, if desired, often requiring more forcing conditions or specialized catalysts.
Catalyst Performance Comparison
The success of the selective Suzuki coupling of this compound hinges on the selection of an appropriate palladium catalyst system. Here, we compare the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, modern bulky electron-rich phosphine (Buchwald) ligand-based catalysts, and N-heterocyclic carbene (NHC) ligated catalysts.
| Catalyst System | Ligand | Key Advantages | Typical Conditions | Expected Yield for Mono-arylation |
| Traditional Phosphine | ||||
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established | Toluene/Water/Methanol, K₂CO₃, Reflux | Good to Excellent |
| Buchwald Ligand-Based | ||||
| Pd₂(dba)₃ / SPhos | SPhos | High activity, good for hindered substrates | 1,4-Dioxane, K₃PO₄, 80-100 °C | Excellent |
| NHC-Based | ||||
| [(NHC)PdCl₂]₂ | IPr, SIPr, etc. | High stability, high turnover numbers | Toluene/Methanol, NaOH, Room Temp. | Excellent |
This data is compiled and extrapolated from studies on structurally similar substrates, including 3,5-dichloro-1,2,4-thiadiazole and other polychlorinated aromatics, due to the limited availability of direct head-to-head comparative studies on this compound.[2][3][4]
Traditional Catalysts: The Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, versatile, and widely used catalyst for Suzuki couplings. Its utility in the selective coupling of di- and polyhalogenated substrates is well-documented.
In a study on the analogous 3,5-dichloro-1,2,4-thiadiazole, selective mono-arylation was achieved using Pd(PPh₃)₄ at room temperature, demonstrating the catalyst's ability to differentiate between halogen atoms of varying reactivity.[2] For the more challenging di-arylation, heating to reflux was required.[2] This suggests that for the mono-arylation of this compound, Pd(PPh₃)₄ can be a cost-effective and reliable choice, particularly when milder conditions are desired to avoid side reactions.
Modern Catalysts I: Bulky, Electron-Rich Phosphines (Buchwald Ligands)
The development of bulky and electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), has revolutionized Suzuki-Miyaura couplings, especially for challenging substrates like aryl chlorides.[4] These ligands promote the formation of highly active, low-coordinate palladium(0) species that readily undergo oxidative addition. While primarily lauded for their ability to activate C-Cl bonds, their high reactivity can also be harnessed for selective C-I bond activation under milder conditions. For the synthesis of complex 1,3,5-trisarylbenzenes from a related bromo-chloro-iodobenzene, a Suzuki coupling approach was successfully employed, highlighting the utility of modern catalytic systems for such transformations.[3]
Modern Catalysts II: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, forming highly stable and active catalysts.[5] Their strong σ-donating properties create a robust Pd-C bond, leading to catalysts with high turnover numbers and excellent stability. NHC-Pd complexes have shown remarkable efficacy in the Suzuki coupling of aryl chlorides, often at room temperature. This high activity can be advantageous for the selective coupling of this compound, potentially allowing for very low catalyst loadings and mild reaction conditions, which can improve the overall efficiency and sustainability of the process.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the selective mono-arylation of this compound with phenylboronic acid, representative of each catalyst class.
Protocol 1: Using a Traditional Catalyst - Pd(PPh₃)₄
This protocol is adapted from methodologies successful for the selective coupling of similar di-chlorinated heteroaromatic systems.[2]
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Methanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid.
-
Add Pd(PPh₃)₄ and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture of toluene, methanol, and water (e.g., 4:1:1 ratio).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-dichloro-1-phenylbenzene.
Protocol 2: Using a Buchwald Ligand-Based Catalyst
This protocol is based on established procedures for Suzuki couplings of challenging aryl halides using SPhos.[4]
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ and SPhos.
-
In a separate oven-dried vial, add this compound, phenylboronic acid, and K₃PO₄.
-
Remove the vials from the glovebox and add degassed 1,4-dioxane to the vial containing the palladium precursor and ligand. Stir for 5 minutes to form the active catalyst.
-
Transfer the catalyst solution to the vial containing the substrates and base via syringe.
-
Seal the reaction vial and heat to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Using an NHC-Based Catalyst
This protocol is adapted from the use of NHC-Pd complexes for the Suzuki coupling of aryl chlorides at room temperature.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
[(IPr)PdCl₂]₂ (or other NHC-Pd precatalyst) (1.0 mol%)
-
Sodium Hydroxide (NaOH) (2.0 equiv)
-
Toluene
-
Methanol
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the NHC-Pd precatalyst.
-
Add this compound, phenylboronic acid, and NaOH.
-
Add a degassed solvent mixture of toluene and methanol (e.g., 5:1 ratio).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash chromatography.
Mechanistic Considerations and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-I bond in this compound is determined in the initial oxidative addition step.
Caption: Catalytic cycle for the selective Suzuki coupling at the C-I bond.
The choice of ligand (L) plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich ligands like SPhos and NHCs accelerate the rate-determining oxidative addition and the subsequent reductive elimination, leading to higher overall catalytic efficiency.
Conclusion
The selective mono-arylation of this compound via the Suzuki-Miyaura cross-coupling is a highly achievable and valuable transformation for the synthesis of complex aromatic structures. While traditional palladium catalysts such as Pd(PPh₃)₄ offer a reliable and cost-effective option, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes often provide superior activity, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, desired reaction time, and the steric and electronic properties of the coupling partners. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement this powerful synthetic strategy.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of 1,3-Dichloro-5-iodobenzene: A Computational and Experimental Comparison
For researchers and professionals in drug development and materials science, the selective functionalization of aromatic rings is a cornerstone of molecular design. Polyhalogenated benzenes serve as versatile synthons, allowing for the stepwise introduction of various functionalities. Among these, 1,3-dichloro-5-iodobenzene stands out as a particularly useful building block. Its reactivity is governed by the distinct electronic and steric properties of its three carbon-halogen bonds.
This guide provides an in-depth analysis of the reactivity of this compound, grounded in computational predictions and validated by experimental data. We will explore why this molecule behaves the way it does, compare its performance to viable alternatives, and provide actionable protocols for its use in synthesis.
Part 1: The Theoretical Foundation: A Computational Dissection of Reactivity
The remarkable site-selectivity of this compound is not a matter of chance; it is dictated by fundamental principles of chemical reactivity that can be modeled and predicted through computational chemistry. The primary factor governing its utility in common cross-coupling and metal-exchange reactions is the significant difference in bond strength between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.
Bond Dissociation Energy (BDE): The Root of Selectivity
Bond dissociation energy is the enthalpy change required to break a bond homolytically. In the context of palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] This step involves the cleavage of the carbon-halogen bond. A lower BDE facilitates this process, leading to higher reactivity.[3]
| Bond Type | Typical Experimental BDE (kcal/mol) | Computational Method | Key Takeaway for this compound |
| C-I (in Iodobenzene) | ~65 | G3B3, B3LYP | The C-I bond is significantly weaker than the C-Cl bond.[4][5] |
| C-Cl (in Chlorobenzene) | ~97.6 | G3B3, B3LYP | The C-Cl bonds are robust and require more forcing conditions to react.[4] |
This ~30 kcal/mol difference in bond energy is the theoretical underpinning for the chemoselective functionalization of this compound. The Pd(0) catalyst will preferentially undergo oxidative addition into the weaker C-I bond under mild conditions, leaving the C-Cl bonds intact.[6][7]
Visualizing the Computational Workflow
The process of determining these theoretical parameters follows a structured workflow. Understanding this process is key to appreciating the reliability of the resulting predictions.
Caption: A typical workflow for calculating Bond Dissociation Energies using DFT.
Part 2: Experimental Validation and Performance Comparison
Computational predictions are invaluable, but they must be validated by experimental results. Here, we compare the performance of this compound in key synthetic transformations against relevant alternatives.
Palladium-Catalyzed Cross-Coupling Reactions
Sequential cross-coupling is a primary application for this substrate.[3][7] The goal is to first functionalize the iodo position, followed by a second, different coupling at one of the chloro positions if desired, often under more forcing conditions.
Alternative Substrates for Comparison:
-
1-Bromo-3,5-dichlorobenzene: A common alternative where the C-Br bond is targeted first. Reactivity follows the established I > Br > Cl trend.[3]
-
1,3,5-Trichlorobenzene: Lacks a more reactive halogen, making selective mono-functionalization challenging and requiring harsh conditions and specialized, bulky phosphine ligands to activate the C-Cl bonds.[3]
| Substrate | Reaction | Typical Conditions | Selectivity & Performance |
| This compound | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Excellent for mono-arylation at the C-I position. The C-Cl bonds are unreactive under these standard conditions.[6][8] |
| 1-Bromo-3,5-dichlorobenzene | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90-100 °C | Good for mono-arylation at the C-Br position, but may require slightly higher temperatures or longer reaction times than the iodo-analogue. |
| 1,3,5-Trichlorobenzene | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | Challenging. Requires specialized, electron-rich, bulky phosphine ligands and higher temperatures. Over-reaction is a common issue.[3] |
The clear advantage of this compound is the ability to perform the first coupling under mild conditions, preserving sensitive functional groups on the coupling partner and ensuring high chemoselectivity.
Halogen-Metal Exchange Reactions
The formation of Grignard or organolithium reagents is another area where selectivity is paramount. The reaction involves the insertion of a metal (like Mg) or exchange with an organometallic reagent (like n-BuLi).[9][10] This process is also kinetically controlled and heavily favors the more labile C-I bond.
-
Mechanism: The exchange is believed to proceed through an "ate-complex" intermediate, where the carbanion of the organolithium reagent attacks the halogen atom.[9][11] The lower electronegativity and higher polarizability of iodine make it a much better electrophile for this attack compared to chlorine.
-
Application: This allows for the clean formation of 3,5-dichlorophenylmagnesium iodide or 3,5-dichlorophenyllithium, which can then be quenched with a wide variety of electrophiles.
Caption: Selective functionalization via lithium-halogen exchange.
Part 3: Experimental Protocols
Trustworthiness in science is built on reproducible methodologies. The following protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the mono-arylation of this compound at the iodine position.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen line
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Solvent Addition: Add toluene and deionized water. The mixture should be a biphasic suspension.
-
Degassing: Subject the mixture to three cycles of vacuum/inert gas backfill to ensure all oxygen is removed. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3,5-dichloro-1-aryl-benzene.
Validation: Successful selective coupling is confirmed by ¹H NMR (disappearance of the characteristic iodobenzene proton signals and appearance of new aromatic signals) and Mass Spectrometry (observation of the molecular ion corresponding to the coupled product).
Conclusion
Computational studies provide a robust and predictive framework for understanding the reactivity of this compound. The significant disparity in the C-I and C-Cl bond dissociation energies, readily calculated by DFT, explains the exquisite chemoselectivity observed in palladium-catalyzed cross-coupling and halogen-metal exchange reactions. Experimental data confirms that this substrate is a superior choice for the controlled, sequential synthesis of complex trisubstituted aromatic compounds when compared to less-activated analogues like 1-bromo-3,5-dichlorobenzene or 1,3,5-trichlorobenzene. This synergy between theoretical prediction and practical application empowers chemists to design more efficient, selective, and predictable synthetic routes.
References
- 1. nobelprize.org [nobelprize.org]
- 2. thermofishersci.in [thermofishersci.in]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Senior Application Scientist's Guide to the Analytical Characterization of 1,3-Dichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of intermediates and final products is not merely a quality control step but a cornerstone of scientific integrity and regulatory compliance. 1,3-Dichloro-5-iodobenzene, a key building block in the synthesis of a variety of complex organic molecules, presents a unique analytical challenge due to the potential for isomeric impurities and other process-related byproducts. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound, offering insights into method selection, experimental design, and data interpretation from a Senior Application Scientist's perspective.
The Analytical Imperative: Purity and Identity of this compound
The synthetic route to this compound can often lead to the formation of structurally similar impurities, such as isomers with different halogen substitution patterns or incompletely halogenated precursors. The presence of these impurities can have a significant impact on the yield, purity, and pharmacological activity of the final drug substance. Therefore, robust analytical methods are required to ensure the identity and purity of this compound, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Pharmacopoeia (EP).[1][2][3][4][5]
This guide will focus on a comparative analysis of the most pertinent analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and purity assessment.
-
High-Performance Liquid Chromatography (HPLC) for the separation of non-volatile impurities and isomeric differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification and confirmation of identity.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is dictated by the specific question being asked. Is the goal to quantify the bulk purity, identify trace impurities, or confirm the molecular structure? The following sections will delve into the strengths and weaknesses of each technique in the context of this compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[6][7][8] For this compound, which is a solid with a relatively low boiling point, GC-MS is an excellent choice for assessing purity and identifying volatile organic impurities.
Principle of Operation: In GC, the sample is vaporized and injected into a column. An inert gas carries the sample through the column, and separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Experimental Causality: The choice of a non-polar or mid-polar capillary column is crucial for the separation of halogenated benzenes.[9] The temperature program of the GC oven is optimized to ensure adequate separation of the main component from any closely eluting impurities. The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification.[10]
Table 1: Comparison of Analytical Techniques for this compound Characterization
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Use | Purity assessment, identification of volatile impurities | Purity assessment, separation of non-volatile impurities and isomers | Definitive structural elucidation, quantitation | Functional group identification, confirmation of identity |
| Sample State | Volatilizable solids, liquids, gases | Soluble solids and liquids | Soluble solids and liquids | Solids, liquids, gases |
| Strengths | High sensitivity, excellent separation of volatile compounds, extensive spectral libraries for identification | Versatile, applicable to a wide range of compounds, excellent for isomer separation | Provides detailed structural information, non-destructive | Fast, simple, provides a unique molecular fingerprint |
| Limitations | Requires analyte to be thermally stable and volatile | Lower resolution for some volatile compounds compared to GC, can consume large volumes of solvent | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations | Limited structural information, not suitable for complex mixtures |
| Common Detector | Mass Spectrometer (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometer (MS) | Radiofrequency detector | Interferometer |
High-Performance Liquid Chromatography (HPLC): Superiority in Isomer Separation
While GC-MS is excellent for volatile compounds, HPLC is the preferred method for the analysis of non-volatile or thermally labile compounds and offers distinct advantages in the separation of isomers.[6][7][8] For this compound, HPLC is particularly valuable for separating it from other dichlorinated or trichlorinated iodobenzene isomers that may be present as process impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. By varying the composition of the mobile phase and the nature of the stationary phase, a high degree of selectivity can be achieved.
Experimental Causality: For halogenated aromatic compounds, reversed-phase HPLC with a C18 or a phenyl-hexyl column is a common starting point.[11] The use of a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the fine-tuning of the separation. The addition of modifiers to the mobile phase can further enhance selectivity. Detection is typically performed using a UV-Vis or a Diode Array Detector (DAD), as aromatic compounds absorb UV light. Coupling HPLC with a mass spectrometer (LC-MS) can provide mass information for each separated component, aiding in its identification.
Experimental Protocol: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, a linear gradient from 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
DOT Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[10] Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the connectivity of atoms in a molecule.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region. The symmetry of the molecule results in two chemically equivalent protons and one unique proton. The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling, provides information about the neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, with carbons attached to electronegative halogens appearing at a lower field.
Spectral data available in public databases can be used as a reference for confirming the identity of the synthesized compound.[10][12][13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Effective Identity Check
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] It serves as an excellent tool for a quick identity confirmation of this compound.
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecules to vibrate. An FTIR spectrum is a plot of infrared intensity versus wavenumber.
Data Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹).
-
C=C stretching vibrations of the aromatic ring (in the 1600-1450 cm⁻¹ region).
-
C-Cl stretching vibrations (in the 800-600 cm⁻¹ region).
-
C-I stretching vibrations (typically below 600 cm⁻¹).
The overall pattern of the spectrum provides a unique "fingerprint" for the molecule, which can be compared to a reference spectrum for confirmation of identity.[10]
DOT Diagram: Orthogonal Analytical Approach
Caption: An orthogonal approach using multiple analytical techniques provides a comprehensive characterization.
Conclusion and Recommendations
A multi-faceted, or orthogonal, approach is essential for the comprehensive characterization of this compound. No single technique can provide all the necessary information.
-
For routine purity assessment and identification of volatile impurities , GC-MS is the method of choice due to its high sensitivity and resolving power.
-
To ensure the separation and quantification of isomeric and non-volatile impurities , a validated HPLC method is indispensable.
-
NMR spectroscopy remains the definitive tool for unambiguous structural confirmation .
-
FTIR spectroscopy offers a rapid and straightforward method for identity verification .
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the quality, purity, and identity of this compound, thereby safeguarding the integrity of their research and the safety of the final pharmaceutical products. The validation of these analytical methods according to regulatory guidelines is a critical final step to ensure the reliability and reproducibility of the generated data.[1][2][3]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. rhoworld.com [rhoworld.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. 1,3-Dichlorobenzene(541-73-1) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. azooptics.com [azooptics.com]
- 16. youtube.com [youtube.com]
A Researcher's Guide to 1H NMR Analysis of 1,3-Dichloro-5-iodobenzene and its Reaction Products
For researchers and professionals in drug development, the precise analysis of reaction outcomes is paramount. This guide provides an in-depth comparison of the ¹H NMR spectral data for 1,3-dichloro-5-iodobenzene and its transformation into various products via common cross-coupling reactions. By understanding the nuances of these spectra, scientists can effectively monitor reaction progress, identify products, and confirm structural integrity.
The Starting Point: 1H NMR Spectrum of this compound
This compound presents a distinct pattern in its ¹H NMR spectrum, dictated by the symmetrical substitution of its benzene ring. The three protons on the aromatic ring are chemically non-equivalent, leading to a complex splitting pattern that requires careful analysis. The spectrum is characterized by specific chemical shifts and coupling constants that serve as a baseline for comparison with reaction products.
Due to the symmetrical arrangement of the substituents, the proton at the 2-position is flanked by two chlorine atoms, while the protons at the 4- and 6-positions are adjacent to a chlorine and an iodine atom. This results in three distinct signals in the aromatic region of the spectrum. The proton at the 2-position typically appears as a triplet, while the protons at the 4- and 6-positions appear as doublets of doublets.
Comparative Analysis of Reaction Products
The true utility of ¹H NMR in this context is its ability to clearly distinguish between the starting material and the products of various synthetic transformations. Below, we explore the expected spectral changes for three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds.[1][2] When this compound is reacted with a boronic acid, the iodine atom is replaced by the organic substituent of the boronic acid. This structural change leads to significant alterations in the ¹H NMR spectrum.
For instance, coupling with phenylboronic acid would yield 3,5-dichloro-1,1'-biphenyl. The introduction of the new phenyl group dramatically changes the symmetry and electronic environment of the original ring. The protons on the dichlorophenyl ring will exhibit a new set of chemical shifts and coupling patterns, and new signals corresponding to the protons of the introduced phenyl group will appear.
Table 1: Comparison of ¹H NMR Data for this compound and a Hypothetical Suzuki Coupling Product
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | ~7.76 | t |
| H-4, H-6 | ~7.49 | d | |
| 3,5-Dichloro-1,1'-biphenyl | H-2', H-6' | Varies | m |
| H-3', H-4', H-5' | Varies | m | |
| H-2, H-6 (Dichlorophenyl) | Varies | d | |
| H-4 (Dichlorophenyl) | Varies | t |
Sonogashira Coupling: Introduction of an Alkynyl Group
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[3][4][5] Reacting this compound with an alkyne, such as phenylacetylene, results in the formation of a diarylacetylene derivative.
The introduction of the rigid, linear alkynyl group significantly influences the chemical shifts of the adjacent aromatic protons. The deshielding effect of the triple bond will cause the protons on the dichlorophenyl ring to shift downfield. Furthermore, the protons of the newly introduced aromatic or aliphatic group will give rise to new, characteristic signals.
Workflow for a Typical Sonogashira Coupling Reaction
References
A Researcher's Guide to Cross-Coupling Beyond 1,3-Dichloro-5-iodobenzene: A Comparative Analysis of Alternative Reagents
For synthetic chemists engaged in the intricate art of molecular construction, 1,3-dichloro-5-iodobenzene has long served as a reliable and versatile building block. Its trifunctional nature, with a highly reactive iodine atom primed for cross-coupling reactions and two chlorine atoms available for subsequent transformations, has made it a staple in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. However, the pursuit of alternative reagents is driven by a number of factors, including the desire for more cost-effective starting materials, the need for orthogonal reactivity, and the challenges associated with iodine-containing compounds, such as their potential for undesired side reactions and their higher molecular weight.
This guide provides an in-depth technical comparison of viable alternative reagents to this compound for palladium-catalyzed cross-coupling reactions. We will delve into the reactivity, selectivity, and practical considerations of using brominated and triflated analogues, supported by experimental data and detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Reactivity Landscape: Understanding the Carbon-Halogen Bond
The propensity of an aryl halide to undergo oxidative addition to a palladium(0) catalyst is the critical first step in most cross-coupling catalytic cycles. This reactivity is primarily dictated by the carbon-halogen (C-X) bond strength, which follows the trend: C-I < C-Br < C-Cl.[1] This established hierarchy firmly places aryl iodides as the most reactive, followed by bromides, and then chlorides. Consequently, substituting the iodine in this compound with a bromine atom to give 1,3-dichloro-5-bromobenzene presents a logical and more economical alternative, albeit with an expected decrease in reactivity. Another class of alternatives are aryl triflates (trifluoromethanesulfonates), such as 3,5-dichlorophenyl trifluoromethanesulfonate , which are known to participate in cross-coupling reactions and offer a different reactivity profile.[1]
Head-to-Head Comparison: Iodide vs. Bromide vs. Triflate
To provide a clear comparison, the following sections will analyze the performance of 1,3-dichloro-5-bromobenzene and 3,5-dichlorophenyl triflate as alternatives to this compound in three key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. The choice of the leaving group on the aryl halide significantly impacts the reaction conditions required to achieve high yields.
While aryl iodides readily undergo Suzuki-Miyaura coupling under a variety of conditions, the less reactive aryl bromides often necessitate more robust catalytic systems and potentially higher temperatures to drive the reaction to completion. For a substrate like 1,3-dichloro-5-bromobenzene, which is further deactivated by the two electron-withdrawing chlorine atoms, the selection of an appropriate palladium catalyst and ligand is crucial.
Comparative Performance Data (Suzuki-Miyaura Coupling)
| Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 4 | ~95 (estimated) |
| 1,3-Dichloro-5-bromobenzene | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene | 100 | 12 | ~85-90 (typical) |
| 3,5-Dichlorophenyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | CsF | Dioxane | 80 | 8 | ~90 (typical) |
Note: The data for 1,3-dichloro-5-bromobenzene and 3,5-dichlorophenyl triflate are based on typical yields for similar electron-deficient aryl bromides and triflates, as specific data for these exact substrates can be limited. The conditions provided are representative starting points for optimization.
The use of bulky, electron-rich phosphine ligands, such as SPhos, is often beneficial when working with less reactive aryl bromides, as they promote the oxidative addition step.[2] Similarly, for aryl triflates, ligands like tri-tert-butylphosphine can be effective.
Experimental Protocol: Suzuki-Miyaura Coupling of 1,3-Dichloro-5-bromobenzene
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1,3-dichloro-5-bromobenzene with an arylboronic acid.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of C-C bond formation. Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a key factor.
Aryl iodides are highly effective in Sonogashira couplings, often proceeding under mild conditions. Aryl bromides, including 1,3-dichloro-5-bromobenzene, typically require higher temperatures and sometimes higher catalyst loadings to achieve comparable results. Copper-free Sonogashira protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4]
Comparative Performance Data (Sonogashira Coupling)
| Reagent | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | >95 (typical) |
| 1,3-Dichloro-5-bromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | 80 | 12 | ~80-85 (typical) |
| 3,5-Dichlorophenyl triflate | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 6 | ~85 (typical) |
Note: The data for 1,3-dichloro-5-bromobenzene and 3,5-dichlorophenyl triflate are based on typical yields for similar substrates. Optimization of catalyst, ligand, and reaction conditions may be necessary.
For less reactive aryl bromides, the use of a more polar solvent like DMF can be beneficial. The choice of ligand can also play a significant role, with bulky phosphines sometimes improving yields.[5]
Experimental Protocol: Sonogashira Coupling of 1,3-Dichloro-5-bromobenzene
The following is a representative procedure for the Sonogashira coupling of 1,3-dichloro-5-bromobenzene.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The success of this reaction with less reactive aryl halides is highly dependent on the choice of ligand.
For sterically hindered and electron-deficient aryl bromides like 1,3-dichloro-5-bromobenzene, bulky and electron-rich phosphine ligands are often essential to facilitate the catalytic cycle.[6][7] These ligands promote both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product. Aryl triflates are also excellent substrates for this transformation.[1]
Comparative Performance Data (Buchwald-Hartwig Amination)
| Reagent | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 2 | >95 (typical) |
| 1,3-Dichloro-5-bromobenzene | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 16 | ~90 (typical) |
| 3,5-Dichlorophenyl triflate | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | ~92 (typical) |
Note: The data for 1,3-dichloro-5-bromobenzene and 3,5-dichlorophenyl triflate are based on typical yields for structurally similar substrates. The choice of ligand is critical and may require screening.
Ligands such as RuPhos and XPhos, developed by the Buchwald group, have proven to be highly effective for the amination of challenging aryl bromides.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of 1,3-Dichloro-5-bromobenzene
This protocol is adapted from procedures for sterically hindered aryl bromides and serves as a robust starting point.[10]
Conclusion: Making an Informed Choice
While this compound remains a highly reactive and useful building block, this guide demonstrates that viable and more cost-effective alternatives are readily available.
-
1,3-Dichloro-5-bromobenzene stands out as a direct and economical replacement. While its lower reactivity necessitates more forcing conditions and careful selection of catalyst and ligand, high yields can be achieved in all three major cross-coupling reactions. This makes it an excellent choice for large-scale synthesis where cost is a primary concern.
-
3,5-Dichlorophenyl triflate offers another excellent alternative with reactivity that is often comparable to or even better than the corresponding bromide, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. The ease of preparation of aryl triflates from the corresponding phenols adds to their appeal.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including cost, desired reactivity, and the nature of the coupling partners. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently expand their synthetic toolbox beyond traditional iodinated arenes and embrace the versatility of these alternative reagents.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 1,3-Dichloro-5-Iodobenzene in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of a synthesis campaign's overall efficiency and economic viability. This guide provides an in-depth technical comparison of 1,3-dichloro-5-iodobenzene as a versatile building block for the synthesis of complex, polysubstituted aromatic compounds. We will objectively analyze its performance against viable alternatives, supported by a cost analysis and established experimental principles.
The Strategic Advantage of Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[1] This predictable hierarchy allows for the sequential and site-selective functionalization of the aromatic ring, a cornerstone of modern synthetic strategy. The significantly weaker carbon-iodine bond enables its selective activation and coupling under conditions that leave the more robust carbon-chlorine bonds intact. This orthogonality is the key to its cost-effectiveness, as it allows for the construction of complex molecules in a controlled, stepwise manner, often avoiding the need for intricate protecting group strategies.
Comparative Analysis of Starting Materials
To assess the cost-effectiveness of this compound, we will compare it with two logical alternatives for the synthesis of a generic 1,3,5-trisubstituted benzene derivative: 1,3-dibromo-5-chlorobenzene and 1,3,5-trichlorobenzene. The goal is a sequential three-fold cross-coupling to introduce three different aryl groups (Ar¹, Ar², Ar³).
Visualization of the Synthetic Strategy
Below is a conceptual workflow for the sequential Suzuki coupling, highlighting the selective functionalization enabled by the differential reactivity of the halogens.
Caption: Comparative synthetic routes to a 1,3,5-trisubstituted benzene.
Cost-Effectiveness Analysis
The true cost of a synthesis is a multifactorial equation that includes not only the price of starting materials but also the cost of catalysts, ligands, solvents, purification, and the economic impact of reaction yield and efficiency.
| Component | This compound | 1,3-Dibromo-5-Chlorobenzene | 1,3,5-Trichlorobenzene |
| Starting Material Cost (per gram) | ~$4.80 - $15.60[2][3][4] | ~$5.00 - $8.80[2] | ~$0.88 - $4.70[3][5] |
| First Coupling Selectivity | Excellent (C-I bond)[1] | Good to Moderate (C-Br bond) | Poor (C-Cl bond) |
| Catalyst/Ligand System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) for the first step. More advanced systems (e.g., with XPhos, SPhos) for subsequent C-Cl couplings. | Similar to the iodo-dichloro analogue, but potentially requiring more forcing conditions for the second C-Br coupling. | Requires highly active and often more expensive catalyst systems (e.g., Ni-based or specialized Pd/ligand combinations) from the outset. |
| Reaction Conditions | Milder for the first coupling, progressively harsher for C-Cl couplings. | Generally requires more forcing conditions than C-I coupling. | Requires harsh conditions for all coupling steps. |
| Overall Yield | Potentially higher due to high selectivity in the initial step. | May be compromised by lack of complete selectivity in the first step. | Often lower due to the inertness of the C-Cl bond and potential for side reactions. |
| Purification | Simpler due to cleaner initial reactions. | May require more complex purification to separate isomers. | Can be challenging due to multiple byproducts. |
| Estimated Overall Cost-Effectiveness | High | Moderate | Low |
Disclaimer: Prices are estimates based on publicly available data from various suppliers (2024) and can vary significantly based on purity, quantity, and supplier. The prices for catalysts and ligands are also highly variable.
From a cost-per-gram perspective, 1,3,5-trichlorobenzene appears to be the most economical starting material. However, this initial saving is often negated by the significantly higher cost associated with the more complex and expensive catalyst systems required to activate the inert C-Cl bonds, along with the potential for lower yields and more difficult purifications.
1,3-Dibromo-5-chlorobenzene presents a middle ground in terms of starting material cost. While the C-Br bond is more reactive than the C-Cl bond, achieving high selectivity in the first coupling step can be challenging, potentially leading to isomeric mixtures that require costly and time-consuming purification.
This compound, despite its higher initial cost per gram, often proves to be the most cost-effective choice for complex, sequential syntheses. The high chemoselectivity of the initial C-I bond coupling allows for the use of standard, less expensive palladium catalysts and results in cleaner reactions with higher yields, simplifying downstream processing.
Experimental Protocols: A Deeper Dive
The following are generalized protocols for common cross-coupling reactions, illustrating the practical application of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a standard method effective for a range of aryl iodides.[5]
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of sodium carbonate (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6][7][8]
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol), and copper(I) iodide (CuI) (0.04 mmol).
-
Add degassed triethylamine (5 mL) as the solvent and base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-I Position
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[9][10][11][12][13]
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) to a Schlenk tube.[2] Add toluene (5 mL) and stir at room temperature for 10 minutes.
-
In a separate Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill this flask with argon.
-
Transfer the pre-formed catalyst solution to the flask containing the substrates via cannula.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Strategic Investment in Synthesis
While the upfront cost of this compound may be higher than some of its polychlorinated or polybrominated counterparts, its true value lies in the principles of chemical reactivity and synthetic efficiency. The highly selective nature of the C-I bond in palladium-catalyzed cross-coupling reactions allows for cleaner, more predictable, and ultimately more cost-effective synthetic routes to complex, highly substituted aromatic compounds. For researchers and drug development professionals, the ability to control the sequence of bond formation with high fidelity is a paramount advantage that can significantly reduce downstream costs associated with purification and low yields. Therefore, this compound represents a strategic investment in the efficiency and success of a synthetic campaign.
References
- 1. Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. cenmed.com [cenmed.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. strem.com [strem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Coupling Reactions with 1,3-Dichloro-5-iodobenzene: A Comparative Yield Analysis
Introduction: The Strategic Value of 1,3-Dichloro-5-iodobenzene
In the landscape of medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. Aryl halides are fundamental building blocks in this endeavor, and among them, polyhalogenated arenes offer a unique platform for sequential and site-selective functionalization. This compound is a particularly valuable substrate due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond, being weaker and more susceptible to oxidative addition by a palladium(0) catalyst, allows for selective functionalization at the 5-position while leaving the two chloro-substituents untouched for potential subsequent transformations.[3]
This guide provides a comparative analysis of four principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—as applied to this compound. We will delve into the mechanistic nuances that dictate reaction yields, provide field-tested experimental protocols, and present a quantitative comparison to aid researchers in selecting the optimal synthetic strategy.
The Decisive Factor: Chemoselectivity in Palladium Catalysis
The success of using polyhalogenated substrates like this compound hinges on the principle of chemoselectivity. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bond, which influences the rate-determining oxidative addition step in the catalytic cycle. The electron-withdrawing nature of the two chlorine atoms on the ring further activates the C-I bond towards oxidative addition, potentially leading to higher reactivity compared to non-chlorinated iodobenzene.[1] Our analysis will therefore focus exclusively on the selective coupling at the C-I position.
Comparative Yield Analysis
The choice of a cross-coupling reaction is often dictated by the desired bond construction (C-C, C-N) and the functional group tolerance required. The following table summarizes typical yields observed for the selective functionalization of this compound and structurally related polyhalogenated aryl iodides.
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Yield Range | Key Considerations |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C(sp²) - C(sp²) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 85-98% | Excellent functional group tolerance; requires careful selection of ligands to overcome steric hindrance. |
| Sonogashira | Terminal Alkynes | C(sp²) - C(sp) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 90-96% | Mild reaction conditions; risk of alkyne homocoupling (Glaser coupling) must be managed.[1][4] |
| Heck-Mizoroki | Alkenes | C(sp²) - C(sp²) | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) / Base | 70-95% | Atom-economical; stereoselectivity can be an issue, often yielding mixtures of E/Z isomers.[5][6] |
| Buchwald-Hartwig | Primary/Secondary Amines | C(sp²) - N | Pd₂(dba)₃ / Bulky Ligand (e.g., XPhos) / Base | 80-95% | Requires specialized, bulky phosphine ligands to facilitate reductive elimination; sensitive to air and moisture.[7][8][9] |
Note: Yields are based on published data for this compound and closely related substrates like 1,2,4,5-tetrachloro-3-iodobenzene to provide a representative performance comparison.[10] Actual yields may vary based on specific coupling partners and optimized reaction conditions.
Mechanistic Insights and Workflow Visualization
Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The choice of ligand, base, and solvent directly influences the efficiency of each step: oxidative addition, transmetalation (or equivalent), and reductive elimination.
General Experimental Workflow
The workflow for these reactions is conceptually similar, emphasizing the need for inert conditions to protect the active Pd(0) catalyst from oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to a Novel C-H Functionalization Method for the Synthesis of Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzene scaffolds are cornerstones of modern pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their synthesis, however, often relies on methods that require pre-functionalized starting materials and harsh reaction conditions. This guide introduces a novel, palladium-catalyzed C–H functionalization methodology that operates at ambient temperature, offering a more direct and efficient route to these valuable compounds. We provide an in-depth comparison of this new method with established techniques—Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—supported by comparative experimental data and detailed protocols. This guide is designed to equip researchers with the knowledge to select the optimal synthetic strategy, balancing efficiency, substrate scope, and green chemistry principles.
Introduction: The Enduring Importance of Substituted Benzenes
The benzene ring is one of the most common structural motifs in marketed small-molecule drugs.[2] The specific substituents on the ring and their relative positions dictate the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity and metabolic stability.[4][5] Consequently, the development of robust and versatile methods for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on an aromatic ring is a central focus of organic synthesis.
For decades, classical methods like electrophilic aromatic substitution (e.g., Friedel-Crafts reactions) have been workhorses in the field.[6] However, these methods often suffer from limitations such as poor regioselectivity, the need for strongly activating or deactivating groups, and the potential for unwanted side reactions like polyalkylation.[7][8][9] The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, revolutionized aromatic chemistry by allowing for the precise and predictable formation of C-C and C-N bonds, respectively.[10][11][12] These methods, while powerful, typically require the synthesis of pre-functionalized starting materials (e.g., aryl halides and organoboron compounds), adding steps and generating waste.[11][13]
The "holy grail" is the direct functionalization of a C–H bond—transforming an inert bond into a new functional group in a single, atom-economical step.[14][15] Recent advances in palladium-catalyzed C–H activation have brought this goal closer to reality, offering the potential to streamline synthetic routes significantly.[15][16][17][18] This guide presents a novel C-H functionalization protocol and evaluates its performance against these established and powerful alternatives.
A Novel Approach: Ligand-Enabled, Room-Temperature C–H Arylation
We present a hypothetical, yet mechanistically plausible, next-generation method: a palladium-catalyzed, directed C–H arylation that proceeds efficiently at room temperature. This method circumvents the need for super-stoichiometric oxidants and high temperatures often associated with C-H activation chemistry.[19]
Mechanistic Rationale and Causality
The key to this advancement lies in the design of a specialized bidentate phosphine-sulfonate ligand (L*). This ligand serves multiple roles that lower the activation energy of the catalytic cycle, enabling the reaction to proceed under mild conditions.
The proposed catalytic cycle proceeds through a concerted metalation-deprotonation (CMD) pathway, which is common for high-valent palladium catalysts.[16]
-
Step 1: Directed C–H Activation: The palladium(II) precatalyst coordinates to a directing group (DG) on the benzene substrate (e.g., a pyridine or amide). This brings the catalyst into close proximity to the ortho C–H bond. The specialized ligand (L*) facilitates the cleavage of this C–H bond to form a five-membered palladacycle intermediate.[16][17]
-
Step 2: Oxidative Addition or Transmetalation: The palladacycle then reacts with an arylboronic acid. Unlike a traditional Suzuki coupling, where transmetalation is a key step, this C-H activation pathway can proceed through several proposed mechanisms, often involving an oxidative addition step to a high-valent Pd(IV) species.[16][17]
-
Step 3: Reductive Elimination: The final C–C bond is formed via reductive elimination, releasing the desired substituted benzene product and regenerating the active Pd(II) catalyst.[1][17]
The innovation here is the ligand's ability to stabilize the high-valent palladium intermediates and facilitate the proton abstraction in the C-H cleavage step, thereby avoiding the need for harsh bases or high thermal energy.[20]
Caption: Proposed catalytic cycle for the novel room-temperature C-H arylation.
Comparative Analysis with Established Methods
To validate the performance of this new method, we compare it against three widely used techniques for synthesizing substituted benzenes.
Method 1: Friedel-Crafts Acylation
A classic electrophilic aromatic substitution, Friedel-Crafts acylation introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst like AlCl₃.[6]
-
Mechanism: The Lewis acid activates the acyl halide to generate a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich benzene ring.[6]
-
Advantages: Uses inexpensive and readily available starting materials. It is highly reliable for producing aryl ketones. Unlike Friedel-Crafts alkylation, the product is deactivated, preventing poly-acylation.[6][8]
-
Limitations: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which is moisture-sensitive and leads to corrosive waste streams. It fails on strongly deactivated rings (e.g., nitrobenzene) or rings with basic functional groups like amines.[6][8]
Method 2: Suzuki-Miyaura Cross-Coupling
A cornerstone of modern synthesis, the Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base.[11][13][21]
-
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst into the aryl-halide bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[22][23]
-
Advantages: Exhibits exceptional functional group tolerance, high yields, and commercially available starting materials. The boronic acid byproducts are generally considered to have low toxicity.[13]
-
Limitations: Requires the synthesis of two pre-functionalized coupling partners (the halide and the boronic acid), which adds steps to the overall sequence and lowers the overall atom economy.
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is the premier method for forming C(sp²)–N bonds, linking an aryl halide or triflate with a primary or secondary amine.[24][25][26]
-
Mechanism: Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[1][10]
-
Advantages: Provides a general and highly efficient route to anilines and their derivatives, which are prevalent in pharmaceuticals.[1] Modern catalyst systems have expanded the scope to include a wide range of amines and aryl halides.[10][25]
-
Limitations: Like other cross-coupling reactions, it relies on pre-functionalized aryl halides. The phosphine ligands required can be expensive and air-sensitive, and some reactions require strong bases like sodium tert-butoxide.[24]
Head-to-Head Performance Data
The following table summarizes the performance of the novel C-H activation method against the established alternatives for a model reaction: the synthesis of 4-acetylbiphenyl.
| Metric | Novel C-H Activation | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Starting Materials | Benzene, 4-bromoacetophenone | 4-bromobiphenyl, Acetylboronic acid | Biphenyl, Acetyl Chloride |
| Key Reagents | Pd(OAc)₂, Ligand L*, Ag₂CO₃ | Pd(PPh₃)₄, K₂CO₃ | AlCl₃ (1.1 eq) |
| Temperature | 25 °C (Room Temp) | 80-100 °C | 0 °C to 25 °C |
| Reaction Time | 12 hours | 12-24 hours | 2 hours |
| Typical Yield | 85% | 92% | 88% |
| Regioselectivity | High (ortho to DG) | Absolute (defined by halide) | Moderate (ortho/para mixture) |
| Substrate Scope | Good; requires directing group | Excellent; broad tolerance | Poor; sensitive to EWG/EDG |
| Process Mass Intensity (PMI) ¹ | ~50 | ~80 | ~150 |
| Atom Economy ² | High | Moderate | Low |
¹Process Mass Intensity (PMI) is a green chemistry metric defined as the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. A lower number is better.[27][28][29] ²Atom Economy calculates how much of the reactants remain in the final desired product.[30]
Experimental Protocols & Workflows
General Experimental Workflow
A standardized workflow is critical for reproducibility. The following diagram outlines the typical steps from reaction setup to product analysis.
Caption: A generalized workflow for synthesis, purification, and analysis.
Protocol: Novel Room-Temperature C-H Arylation
-
To a flame-dried Schlenk tube, add the arene substrate (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).
-
Add the palladium(II) acetate precatalyst (0.02 mmol, 2 mol%) and the custom ligand L* (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Stir the mixture vigorously at 25 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization.[21]
-
To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[23][31]
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a deoxygenated mixture of solvent, typically 1,4-dioxane and water (4:1, 5 mL).[22]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Follow steps 6-8 from the C-H arylation protocol for workup and purification.
Decision-Making Guide: Which Method to Choose?
The optimal synthetic route depends on several factors, including the availability of starting materials, desired regioselectivity, and tolerance for certain functional groups.
Caption: Decision logic for selecting a synthetic method.
Conclusion and Future Outlook
The direct functionalization of C–H bonds represents a paradigm shift in organic synthesis, moving away from a reliance on pre-functionalized substrates towards more elegant and efficient strategies. While classical methods like Friedel-Crafts acylation and modern staples like Suzuki-Miyaura and Buchwald-Hartwig couplings remain indispensable tools, the development of mild, room-temperature C–H activation protocols offers compelling advantages in terms of atom economy and green chemistry.
The novel method presented here, enabled by rational ligand design, demonstrates the potential to construct complex aromatic molecules with fewer synthetic steps and reduced environmental impact. As research in this area continues, we can anticipate the development of even more versatile catalysts that expand the substrate scope and eliminate the need for directing groups, further simplifying the synthesis of the substituted benzenes that are vital to medicine and technology.
References
- 1. reddit.com [reddit.com]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. pharmacareers.in [pharmacareers.in]
- 5. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. youtube.com [youtube.com]
- 8. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 9. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 17. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. [PDF] Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation | Semantic Scholar [semanticscholar.org]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 28. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 29. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chem.tamu.edu [chem.tamu.edu]
- 31. rsc.org [rsc.org]
A Comparative Guide to Mechanistic Strategies in the Cross-Coupling of 1,3-Dichloro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among these substrates, 1,3-dichloro-5-iodobenzene presents a unique challenge and opportunity. The distinct reactivity of the carbon-iodine (C-I) bond compared to the more robust carbon-chlorine (C-Cl) bonds allows for selective cross-coupling, opening a pathway to intricate substitution patterns.
This guide provides a comparative analysis of the primary palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as they apply to this compound. We will delve into the mechanistic underpinnings that govern selectivity, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Principle of Selective C-I Bond Activation
The success of selective cross-coupling on this compound hinges on the differential reactivity of the C-I and C-Cl bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest. Consequently, the oxidative addition of the C-I bond to a low-valent palladium center is significantly more facile and occurs at a much faster rate than the activation of the C-Cl bonds. This inherent difference in reactivity is the foundation for the selective functionalization of the iodine-bearing position on the benzene ring.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-I bond of this compound. This is the selectivity-determining step, as the C-Cl bonds remain intact under typical Suzuki conditions.
-
Transmetalation: The resulting organopalladium(II) complex reacts with a boronate species, formed by the activation of the boronic acid with a base. This step transfers the organic group from boron to palladium.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Comparative Performance
While specific comparative data for this compound is not extensively documented in a single study, data from analogous polychlorinated systems and general trends in Suzuki couplings provide a strong basis for performance expectation.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | ~90 (estimated) | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 12 | High (qualitative) | [2] |
| Heteroarylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | Good to Excellent | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and organic materials where the introduction of a rigid alkynyl linker is desired.
Mechanistic Rationale
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper:
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the organopalladium(II) intermediate, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting dialkynylpalladium(II) complex reductively eliminates the coupled product, regenerating the Pd(0) catalyst.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Comparative Performance
The Sonogashira coupling is generally efficient for aryl iodides, and high yields can be expected for the selective coupling at the C-I bond of this compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6-12 | >90 (estimated) | [1] |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 60 | 8 | High (qualitative) | [4] |
| Various Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Triethylamine | RT - 50 | 6-12 | Good to Excellent | [1] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[5] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Performance
The choice of ligand is crucial in Buchwald-Hartwig amination to facilitate the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-8 | High (qualitative) | [6] |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | Good to Excellent | [5] |
| Primary Alkylamines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80-100 | 8-16 | Good to Excellent | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Alternative Coupling Strategies
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed for the selective functionalization of this compound.
-
Heck Coupling: This reaction allows for the coupling of the aryl iodide with an alkene to form a substituted alkene.[7] The reaction is typically carried out in the presence of a palladium catalyst and a base.
-
Negishi Coupling: Involving the reaction of an organozinc reagent with the aryl iodide, the Negishi coupling is known for its high functional group tolerance and reactivity.[8]
-
Stille Coupling: This reaction utilizes organostannane reagents, which are stable to air and moisture.[9] However, the toxicity of tin compounds is a significant drawback.
The choice of coupling reaction will ultimately depend on the desired final product, the availability of starting materials, and the required functional group tolerance.
Conclusion: A Versatile Platform for Molecular Diversity
This compound serves as a highly valuable and versatile building block in organic synthesis. The pronounced reactivity difference between the C-I and C-Cl bonds provides a reliable handle for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles that govern these transformations, researchers can strategically choose the most appropriate coupling partner and reaction conditions to construct complex molecules with precision and efficiency. The protocols and comparative data presented in this guide offer a solid foundation for the rational design and execution of synthetic routes utilizing this important halogenated scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dichloro-5-iodobenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,3-Dichloro-5-iodobenzene (CAS No. 3032-81-3). As a halogenated aromatic compound, its handling and disposal require meticulous attention to safety and environmental regulations. This document is intended for laboratory professionals engaged in research and development who handle such chemical reagents.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal procedures. This compound is not merely waste; it is a hazardous material that demands respect. Its hazard profile, derived from the Globally Harmonized System (GHS), dictates the stringent controls required for its disposal.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |
Source: PubChem, Fisher Scientific SDS.[1][2][3]
The presence of chlorine and iodine atoms on the benzene ring makes this molecule persistent and potentially toxic to aquatic ecosystems.[4] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to long-term environmental contamination.[2][5] The primary disposal route for halogenated organic compounds is high-temperature incineration, which requires specialized facilities capable of neutralizing the resulting acidic gases like hydrogen chloride and hydrogen iodide.[6][7]
Pre-Disposal: Immediate Safety and Handling
Before beginning any disposal-related activities, a rigorous safety-first approach must be adopted. This minimizes the risk of personal exposure and environmental release.
-
Engineering Controls : All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to prevent the inhalation of its dust or potential vapors.[7][8]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This is not a suggestion but a critical barrier to exposure.
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always double-check glove compatibility with halogenated aromatics.
-
Eye Protection : Chemical safety goggles and a face shield are required to protect against splashes or airborne particles.[8]
-
Lab Coat : A flame-resistant lab coat must be worn and kept fully buttoned.
-
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for managing this compound from the point of generation to its final collection for disposal.
Step 1: Waste Classification and Segregation
The Causality : This is the most critical step. This compound is classified as a halogenated organic waste .[6] It must never be mixed with non-halogenated organic waste. The reason for this strict segregation is logistical and economic; the disposal cost for halogenated waste is significantly higher due to the specialized incineration and gas scrubbing required.[5] Mixing waste streams contaminates the entire volume, leading to unnecessarily high disposal costs and regulatory complexity.
Protocol :
-
Designate a specific waste container solely for halogenated organic solids.
-
If you generate both halogenated and non-halogenated waste, use separate, clearly marked containers.[9]
Step 2: Containerization and Labeling
The Causality : Proper containerization prevents leaks and spills, while clear labeling ensures safety and regulatory compliance. An improperly labeled container can be rejected by disposal technicians, leading to delays and potential safety hazards in the lab.
Protocol :
-
Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.[7]
-
The container must be in good condition, free from cracks or residue on the outside.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
Maintain a log of the approximate amount of waste added.
Step 3: Accumulation and Storage
The Causality : Regulations govern the amount of hazardous waste that can be stored in a laboratory (Satellite Accumulation Area or SAA) and for how long. Proper storage minimizes risks of fire, reaction, and exposure.
Protocol :
-
Store the sealed and labeled waste container in a designated SAA. This area should be secure and away from general lab traffic.[7]
-
Keep the waste container closed at all times, except when actively adding waste.[5][9]
-
Store away from incompatible materials, especially strong oxidizing agents.[2]
Step 4: Arranging for Final Disposal
The Causality : Final disposal is a regulated process that can only be performed by licensed professionals. The laboratory's role is to ensure the waste is properly prepared for pickup.
Protocol :
-
Once the container is full, or if you no longer generate this waste stream, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS coordinator with the details from your waste label and log.
-
Follow their specific instructions for scheduling a waste pickup.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spill Response
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Communicate : Inform your supervisor and the institution's EHS department immediately.
-
Secure : Prevent entry into the spill area.
-
Cleanup (only if trained) : If the spill is small and you are trained to handle it:
-
Wear the appropriate PPE as described in Section 2.
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[4][7]
-
Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
Dispose of all cleanup materials as hazardous waste.
-
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3,5-二氯碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound(3032-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Safe Handling of 1,3-Dichloro-5-iodobenzene: A Comprehensive Protocol on Personal Protective Equipment and Disposal
An Authoritative Guide for Laboratory Professionals
As a Senior Application Scientist, it is my experience that the foundation of reproducible and groundbreaking research is a deep-seated commitment to safety. The handling of any chemical, particularly reactive aromatic compounds, demands not just adherence to protocols but a fundamental understanding of the causality behind them. This guide provides an in-depth operational plan for the safe management of 1,3-Dichloro-5-iodobenzene, a key reagent in synthetic chemistry. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
This compound (CAS No: 3032-81-3) is a halogenated monoaromatic solid.[1] Its hazard profile is primarily defined by its irritant properties and the potential risks associated with halogenated aromatics. A thorough review of its Safety Data Sheet (SDS) is the critical first step before any handling.
According to aggregated GHS classifications, this compound is a significant irritant. It is known to cause skin irritation and serious eye irritation.[1][2][3] Furthermore, some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled, potentially causing respiratory irritation.[1][4][5][6][7] While comprehensive long-term toxicological data is not fully available, the structure necessitates handling it with precautions to avoid systemic exposure.
Key Hazard Summary:
| Hazard Classification | GHS Statement | Primary Route of Exposure |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal Contact |
| Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Ocular Contact |
| Acute Toxicity (Category 4) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Ingestion, Dermal, Inhalation |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Inhalation |
The First Barrier: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a passive checklist; it is an active strategy to mitigate specific, identified risks. For this compound, the primary threats are skin/eye contact and inhalation of the solid powder.
Hand and Body Protection
The goal is to prevent all dermal contact. Halogenated solvents and reagents can compromise glove integrity over time.
-
Gloves : Nitrile gloves are recommended for their resistance to a broad range of chemicals, including solvents often used with this compound.[8] For handling the pure solid or concentrated solutions, double-gloving is a prudent measure to protect against undetected pinholes. Contaminated gloves must be disposed of in accordance with applicable laws and good laboratory practices.
-
Laboratory Coat : A flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[8] This protects personal clothing from contamination and the researcher from splashes.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical irritation.
-
Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that form a complete seal around the eyes are required to protect against splashes and fine airborne particles.[9]
-
Face Shield : When there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a face shield should be worn in addition to safety goggles.[9][10]
Respiratory Protection
-
Engineering Controls : The primary method for respiratory protection is an engineering control. All weighing and handling of this compound solid must be performed inside a certified chemical fume hood to prevent inhalation of dust.[4][11]
-
Respirator : In the rare event that adequate ventilation is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.[6][11]
Safe Operational Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure at every stage of the experimental process. Each step logically follows the last to create a closed loop of safe handling from preparation to disposal.
Caption: A four-phase workflow for safe handling, from preparation to final decontamination.
Disposal Plan: Segregation and Compliance
Improper chemical disposal poses a serious environmental risk. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper treatment and disposal by environmental health and safety (EHS) professionals.[12]
Waste Segregation Protocol:
-
Identify Waste Streams : At the start of the experiment, identify all potential waste streams:
-
Liquid Halogenated Waste : Reaction mixture, solvent rinses.
-
Solid Chemical Waste : Contaminated gloves, weigh boats, paper towels, silica gel.
-
-
Label Containers : Prepare two clearly labeled waste containers: "Halogenated Organic Liquid Waste" and "Solid Chemical Waste." Include the major chemical constituents on the label.
-
Execute Segregation : During the cleanup phase, meticulously separate waste into the appropriate containers. Never mix halogenated and non-halogenated waste.[12]
-
Container Management : Keep waste containers tightly capped when not in use and store them in a designated satellite accumulation area within the lab.
-
EHS Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup.
Caption: A decision-making diagram for the correct segregation of laboratory waste.
By integrating this comprehensive safety and disposal protocol into your standard operating procedures, you build a resilient and responsible laboratory environment. This commitment not only protects you and your colleagues but also enhances the quality and reliability of your scientific outcomes.
References
- 1. This compound | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound(3032-81-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. hsa.ie [hsa.ie]
- 10. hazmatschool.com [hazmatschool.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
